5-Bromo-2-benzoxazolinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHTZWJRUUOALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163679 | |
| Record name | 2-Benzoxazolinone, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14733-73-4 | |
| Record name | 5-Bromo-2-benzoxazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14733-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolinone, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-benzoxazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-benzoxazolinone chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available data on 5-Bromo-2-benzoxazolinone, a heterocyclic organic compound with applications in organic synthesis and potential as an intermediate for pharmaceuticals and agrochemicals.[1]
Chemical Structure and Properties
This compound is characterized by a benzene ring fused to a 1,3-oxazole moiety, with a bromine atom substituted at the 5-position.[1] This substitution influences the compound's reactivity and solubility.[1] The presence of the bromine atom can enhance its electrophilic properties, making it a useful reagent in nucleophilic substitution reactions.[1]
Structure:
-
IUPAC Name: 5-bromo-1,3-benzoxazol-2(3H)-one[2]
-
Synonyms: 5-Bromo-2(3H)-benzoxazolone, 5-Bromo-2-benzoxazolone, 5-Bromo-2-hydroxybenzoxazole
The structural representation and key identifiers are provided in the table below.
Table 1: Chemical Structure and Identifiers
| Identifier | Value |
| Molecular Formula | C₇H₄BrNO₂[1] |
| SMILES | O=C1OC=2C(N1)=CC(Br)=CC2[1] |
| InChI | InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) |
| InChIKey | DMHTZWJRUUOALC-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 214.02 g/mol | [2] |
| Appearance | White to off-white or yellow to orange crystalline solid/powder | |
| Melting Point | 218-222 °C | |
| Purity | Commonly available in 97% or >98% purity | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and acetone; limited solubility in polar solvents. Quantitative data is not readily available. | [3] |
Experimental Data
Spectral Analysis
Detailed experimental spectral data for this compound is not widely available in public repositories. However, based on the known structure, the following characteristic spectral features are expected:
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H group (around 3100-3500 cm⁻¹), the carbonyl (C=O) group of the cyclic carbamate (around 1710-1770 cm⁻¹), and C-Br stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the other carbons in the heterocyclic ring.
-
Note: Specific, citable spectral data for this compound could not be located in the available literature.
Synthesis and Reactivity
For this compound, a plausible synthetic route would start from 2-amino-4-bromophenol.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol:
Note: A detailed, citable experimental protocol for the synthesis of this compound could not be identified in the publicly available scientific literature. The following is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized.
-
Reaction Setup: To a solution of 2-amino-4-bromophenol in a suitable aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine) is added.
-
Addition of Carbonylating Agent: A carbonylating agent, such as triphosgene or carbonyldiimidazole (CDI), dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of time until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Biological Activity and Potential Applications
Derivatives of benzoxazolinone are known to exhibit a range of biological activities, including antibacterial, antifungal, and herbicidal properties.[4] Some have been investigated for a variety of pharmacological applications. However, specific signaling pathways or detailed mechanisms of action for this compound are not well-documented in the available literature. Its primary documented use is as a building block in organic synthesis.
Potential Logical Pathway for Bioactivity Screening
Caption: Logical workflow for the investigation of biological activity.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute toxicity, oral | 4 |
| Serious eye damage/eye irritation | 2A |
References
5-Bromo-2(3H)-benzoxazolone CAS number 14733-73-4
An In-depth Technical Guide on 5-Bromo-2(3H)-benzoxazolone (CAS: 14733-73-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2(3H)-benzoxazolone is a halogenated heterocyclic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.[1] This class of compounds has garnered significant interest for its potential therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The bromine substituent on the benzene ring of 5-Bromo-2(3H)-benzoxazolone can enhance its biological activity and provides a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and potential drug candidates.[5] This guide provides a comprehensive overview of the available technical data, experimental protocols, and potential applications of 5-Bromo-2(3H)-benzoxazolone.
Physicochemical and Spectral Data
The following tables summarize the key physical, chemical, and spectral properties of 5-Bromo-2(3H)-benzoxazolone.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 14733-73-4 | [6] |
| Molecular Formula | C₇H₄BrNO₂ | [6] |
| Molecular Weight | 214.02 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 218-222 °C | [6] |
| Purity | ≥ 97% | [6] |
| Solubility | Soluble in organic solvents like DMSO and acetone. Limited solubility in polar solvents. | [7] |
| InChI Key | DMHTZWJRUUOALC-UHFFFAOYSA-N | [6] |
| SMILES | Brc1ccc2OC(=O)Nc2c1 | [6] |
Table 2: Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. The NH proton of the oxazolone ring would appear as a broad singlet at a downfield shift, typically >10 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) of the oxazolone ring would appear significantly downfield, around δ 154 ppm. Aromatic carbons would be in the range of δ 110-145 ppm. |
| FTIR (cm⁻¹) | N-H stretching vibration around 3200-3300 cm⁻¹. Carbonyl (C=O) stretching of the cyclic amide (lactam) around 1750-1770 cm⁻¹. C-Br stretching in the fingerprint region. Aromatic C-H and C=C stretching vibrations. |
| Mass Spec (m/z) | The molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). Fragmentation would likely involve the loss of CO and subsequent cleavage of the heterocyclic ring. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and potential biological evaluation of 5-Bromo-2(3H)-benzoxazolone.
Synthesis and Purification
Synthesis: Cyclization of 2-Amino-4-bromophenol
This protocol describes a general method for the synthesis of benzoxazolones from 2-aminophenols using a phosgene equivalent like triphosgene. This method is adapted from established procedures for benzoxazolone synthesis.[8][9][10]
Materials:
-
2-Amino-4-bromophenol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromophenol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.
-
Slowly add the triphosgene solution to the cooled 2-amino-4-bromophenol solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding 1M HCl solution.
-
Extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Recrystallization
-
Dissolve the crude 5-Bromo-2(3H)-benzoxazolone in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. thno.org [thno.org]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-2-benzoxazolinone: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-benzoxazolinone is a halogenated heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, characterized by a fused benzene and oxazole ring system with a bromine substituent, impart valuable chemical reactivity and a diverse range of potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside available information on its synthesis, analysis, and emerging biological significance, with a focus on its potential applications in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the bromine atom and the polar benzoxazolinone core influences its physical and chemical characteristics. A summary of its key properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNO₂ | [1][2][3] |
| Molecular Weight | 214.02 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 218-222 °C | [3] |
| Boiling Point | Data not available | |
| Solubility | Qualitative data suggests solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetone, with limited solubility in polar solvents. | [4] |
| CAS Number | 14733-73-4 | [1][2][3] |
Computed and Spectroscopic Properties
| Property | Value | Source(s) |
| XLogP3 | 1.9 | [2] |
| Topological Polar Surface Area | 38.3 Ų | [2] |
| ¹H NMR Spectra | Data not available for the specific compound. A spectrum for a related, more complex derivative is available. | [5] |
| ¹³C NMR Spectra | Mentioned in literature, but specific peak data is not readily available. | [2] |
| IR Spectra | Data not available. | |
| Mass Spectrometry | Data not available. |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by its benzoxazolinone core and the presence of the bromine substituent.
Reactivity of the Benzoxazolinone Core: The lactam (cyclic amide) and lactone (cyclic ester) functionalities within the oxazolinone ring provide sites for various chemical transformations. The nitrogen atom can undergo N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents.
Influence of the Bromine Substituent: The bromine atom at the 5-position significantly enhances the molecule's reactivity in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6] This facilitates the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives with tailored properties. The bromine atom also activates the aromatic ring towards nucleophilic aromatic substitution reactions.[6]
Synthesis and Purification
While a specific, detailed industrial synthesis protocol for this compound is not widely published in readily accessible literature, general synthetic strategies for benzoxazole derivatives suggest potential routes. A common approach involves the cyclization of a substituted 2-aminophenol.
Experimental Protocol: A Potential Synthetic Approach
A plausible synthesis could involve the bromination of 2-aminophenol followed by cyclization, or the use of a pre-brominated phenol derivative. The following is a generalized, conceptual workflow based on common organic synthesis techniques for related compounds.
Purification: Purification of the crude product would likely involve recrystallization from a suitable solvent system to obtain a product of high purity (≥98% as indicated by suppliers).[1]
Analytical Methods
The characterization and quality control of this compound would typically employ a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic or trifluoroacetic acid) would be employed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C=O of the lactam/lactone and the N-H bond.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation.
Biological Activity and Signaling Pathway Involvement
Benzoxazole and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[7][8][9][10] While specific studies on this compound are limited, research on related compounds provides valuable insights into its potential therapeutic applications.
Potential Anticancer Activity and the VEGF/VEGFR-2 Signaling Pathway
A growing body of evidence suggests that some benzoxazole derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor growth and angiogenesis. One of the most promising targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a well-established strategy in cancer therapy. Several studies have demonstrated that benzoxazole-containing compounds can act as potent inhibitors of VEGFR-2.
The proposed mechanism of action for these inhibitors often involves competitive binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-induced angiogenesis. Given its structural similarity to other biologically active benzoxazoles, it is plausible that this compound could exhibit similar inhibitory effects on VEGFR-2 or other related kinases, making it a valuable scaffold for the development of novel anticancer agents.
Applications
The versatile chemical nature of this compound lends itself to a variety of applications in research and development:
-
Medicinal Chemistry: It serves as a key building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology.
-
Organic Synthesis: The reactive bromine atom makes it a valuable intermediate for creating complex heterocyclic compounds through various cross-coupling reactions.[6]
-
Fluorescent Probes: The benzoxazole core is known to exhibit fluorescence, suggesting potential applications in the development of fluorescent probes for biological imaging and assays.[1]
-
Materials Science: It can be incorporated into polymer backbones to enhance thermal stability and other material properties.[1]
-
Analytical Chemistry: It can be used as a reagent in various analytical methods.[1]
-
Environmental Monitoring: It has potential applications in the detection of pollutants.[1]
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[3] It should be stored in a cool, dry, and well-ventilated area.[1]
Conclusion
This compound is a compound of significant interest with a well-defined set of physicochemical properties and broad potential for application, particularly in the realm of drug discovery. Its chemical versatility, stemming from the reactive bromine atom and the modifiable benzoxazolinone core, makes it an attractive starting point for the synthesis of compound libraries for biological screening. The emerging connection between benzoxazole derivatives and the inhibition of critical cancer-related signaling pathways, such as the VEGF/VEGFR-2 cascade, highlights the potential of this compound as a scaffold for the development of next-generation targeted therapies. Further research to fully elucidate its biological activities and to develop efficient and scalable synthetic routes will be crucial in realizing its full therapeutic and scientific potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Benzoxazolinone, 5-bromo- | C7H4BrNO2 | CID 26853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 14733-73-4 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. CAS 14733-73-4: this compound 97 | CymitQuimica [cymitquimica.com]
- 7. Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-benzoxazolinone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, synthesis, and a potential biological signaling pathway of 5-Bromo-2-benzoxazolinone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Data Presentation
The fundamental molecular properties of this compound are summarized below.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₇H₄BrNO₂ | [1][2][3][4] |
| Molecular Weight | 214.02 g/mol | [1][2][3][4] |
| CAS Number | 14733-73-4 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 218-222 °C |
Experimental Protocols
A general methodology for the synthesis of benzoxazol-2(3H)-one derivatives, adaptable for this compound, is detailed below. This protocol is based on the reaction of the corresponding 2-aminophenol with a carbonylating agent.
Synthesis of 5-Bromobenzo[d]oxazol-2(3H)-one
This procedure is adapted from a general method for the synthesis of benzoxazolidin-2-ones.
Materials:
-
2-Amino-4-bromophenol
-
Ethyl imidazole-1-carboxylate (EImC)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromophenol (1 equivalent) in tetrahydrofuran (THF).
-
Addition of Reagents: To the solution, add potassium carbonate (K₂CO₃, 1.5 equivalents) and ethyl imidazole-1-carboxylate (EImC, 1.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Quench the residue with water and extract the product with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent by rotary evaporation. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:5 v/v) as the eluent to obtain the pure this compound.
Mandatory Visualization
The following diagram illustrates a potential signaling pathway for apoptosis induction in cancer cells by a benzoxazole derivative. Benzoxazole compounds have been shown to modulate the expression of key proteins in the apoptotic cascade.
Caption: Apoptotic pathway potentially induced by a benzoxazole derivative.
References
Spectroscopic Profile of 5-Bromo-2-benzoxazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-2-benzoxazolinone. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this document compiles available information and provides context through data from closely related structures and generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is a brominated derivative of benzoxazolinone. The presence of the bromine atom and the benzoxazolinone core makes it an interesting scaffold for medicinal chemistry, potentially influencing its biological activity and pharmacokinetic properties.
Chemical Formula: C₇H₄BrNO₂
Molecular Weight: 214.02 g/mol
CAS Number: 14733-73-4
Spectroscopic Data Summary
Comprehensive, publicly available datasets for this compound are not readily found in a single source. The following tables summarize the expected and, where available, reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted and from Related Compounds)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10-12 | br s | - | N-H |
| ~7.3-7.5 | m | - | Aromatic C-H |
| ~7.1-7.3 | m | - | Aromatic C-H |
| ~6.9-7.1 | m | - | Aromatic C-H |
Note: Predicted values are based on standard chemical shift tables and data from similar benzoxazolinone structures. The exact chemical shifts and coupling constants would need to be determined experimentally.
Table 2: ¹³C NMR Data (Reported for Related Compounds)
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C=O |
| ~142 | C-O |
| ~131 | C-Br |
| ~125 | Aromatic C-H |
| ~124 | Aromatic C-H |
| ~111 | Aromatic C-H |
| ~110 | Quaternary Aromatic C |
Note: Data is inferred from spectra of similar benzoxazole derivatives. Specific assignments for this compound require experimental verification.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands (Characteristic Frequencies)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~1750 | Strong | C=O Stretch (Lactam) |
| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~800 | Strong | C-H Bend (Aromatic, out-of-plane) |
| ~600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Expected Fragmentation)
| m/z | Interpretation |
| 213/215 | [M]⁺˙ Molecular ion peak (isotopic pattern for Br) |
| 185/187 | [M - CO]⁺˙ |
| 156/158 | [M - CO - NCH]⁺˙ |
| 77 | [C₆H₅]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans will be required compared to ¹H NMR.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
EI: Introduce the sample (often via a direct insertion probe or after GC separation) into the ion source. Acquire the mass spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Navigating the Solubility Landscape of 5-Bromo-2-benzoxazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. 5-Bromo-2-benzoxazolinone is a moderately polar molecule, featuring a polar benzoxazolinone ring system and a nonpolar brominated benzene ring. This dual character suggests a nuanced solubility profile, with appreciable solubility in a range of organic solvents and limited solubility in highly polar or nonpolar solvents.
Predicted Solubility Profile
Based on the chemical structure of this compound and the observed solubility of similar compounds, such as 5,7-Dibromo-2-benzoxazolinone, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility in a variety of common laboratory solvents. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble | These solvents can effectively solvate the polar benzoxazolinone moiety through dipole-dipole interactions, while also interacting favorably with the aromatic ring. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The hydrogen bonding capability of these solvents can interact with the amide and carbonyl groups, but the overall nonpolar character of the molecule may limit high solubility. |
| Nonpolar | Hexane, Toluene | Insoluble | The significant polarity of the benzoxazolinone ring system makes it incompatible with the nonpolar nature of these solvents. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the brominated benzene ring and the overall low polarity compared to water lead to poor aqueous solubility. |
| Aqueous Acidic | Dilute HCl | Insoluble | The molecule does not possess a basic functional group that can be protonated to form a more soluble salt. |
| Aqueous Basic | Dilute NaOH | Sparingly Soluble | The amide proton is weakly acidic and may be deprotonated by a strong base, forming a more soluble phenoxide-like salt. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, the following experimental protocols are recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Method 1: Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation. Immediately dilute the aliquot with a known volume of a suitable solvent (in which the compound is freely soluble) to prevent crystallization.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Method 2: High-Throughput Screening (HTS) Solubility Assay
For rapid screening in multiple solvents, a smaller-scale method can be employed.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense the stock solution into a 96-well plate.
-
Solvent Addition: Add the selected test solvents to the wells.
-
Equilibration and Observation: Shake the plate for a set period and then visually or instrumentally (e.g., using a nephelometer) assess for precipitation.
-
Kinetic vs. Thermodynamic Solubility: This method can be adapted to measure either kinetic (apparent) or thermodynamic (equilibrium) solubility depending on the incubation time and the method of analysis.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This technical guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine this critical parameter accurately. The generation of precise solubility data is paramount for the successful formulation and development of new therapeutics.
The Multifaceted Mechanisms of Action of Benzoxazolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a privileged scaffold, these molecules exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action of benzoxazolinone derivatives across various pathological conditions, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Anticancer Activity
Benzoxazolinone derivatives have demonstrated potent anticancer effects through multiple mechanisms, primarily centered on the induction of apoptosis and cell cycle arrest.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Certain benzoxazolinone derivatives exert their anticancer effects by modulating key regulators of apoptosis and the cell cycle. One prominent mechanism involves the upregulation of the tumor suppressor protein p53 and the subsequent activation of caspases, which are key executioners of apoptosis. Additionally, some derivatives have been shown to downregulate the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest and inhibition of DNA replication.[1] Another intriguing mechanism is the stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene, which leads to the downregulation of its expression.[2][3]
Signaling Pathway
Caption: Anticancer mechanism of benzoxazolinone derivatives.
Quantitative Data
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative 7 | HepG2, MCF-7, HCT-29 | < 10 | [1] |
| Derivative 15 | HepG2, MCF-7, HCT-29 | < 10 | [1] |
| Compound 3d | MCF-7 | 43.4 | [4] |
| Compound 4d | MCF-7 | 39.0 | [4] |
| Compound 3d | MDA-MB-231 | 35.9 | [4] |
| Compound 4d | MDA-MB-231 | 35.1 | [4] |
| Compound 19 | Prostate Cancer Cells | 8.4 nM (as MAGL inhibitor) | [5] |
| Compound 20 | Prostate Cancer Cells | 7.6 nM (as MAGL inhibitor) | [5] |
Experimental Protocols
This protocol is used to assess the cytotoxic effects of benzoxazolinone derivatives on cancer cell lines.[1][2][6]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzoxazolinone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzoxazolinone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.[7][8]
-
Materials:
-
Treated and untreated cells on coverslips or slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
-
-
Procedure:
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilize the cells with the permeabilization solution for 5-15 minutes.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope. TUNEL-positive cells will show fluorescence, indicating DNA fragmentation.
-
This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.[9][10][11][12][13]
-
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-3/7 substrate (e.g., containing the DEVD sequence)
-
Assay buffer
-
Microplate reader (for colorimetric, fluorometric, or luminescent detection)
-
-
Procedure:
-
Prepare cell lysates from cells treated with benzoxazolinone derivatives.
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Add the caspase substrate to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Anti-HIV Activity
Benzoxazolinone derivatives have emerged as a novel class of anti-HIV agents, primarily targeting the HIV-1 nucleocapsid protein (NC).
Mechanism of Action: Inhibition of HIV-1 Nucleocapsid Protein (NC)
The HIV-1 nucleocapsid protein (NC) is a small, basic protein that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription and viral assembly.[7][9] Benzoxazolinone derivatives have been shown to bind to the hydrophobic pocket of NC, thereby inhibiting its nucleic acid chaperone activity. This disruption prevents the proper annealing of viral RNA and DNA, ultimately suppressing viral replication.[14][15][16]
Signaling Pathway
Caption: Anti-HIV mechanism via NC protein inhibition.
Quantitative Data
| Compound ID | Assay | IC50 | Reference |
| Compound 5-06 | in vitro annealing inhibition | Low µM range | [7] |
| Compound 5-06 | Antiviral activity in HIV-infected cells | Low µM range | [7] |
Experimental Protocol
This assay measures the ability of benzoxazolinone derivatives to inhibit the nucleic acid annealing activity of the NC protein.[15]
-
Materials:
-
Recombinant HIV-1 NC protein
-
Fluorescently labeled and unlabeled complementary nucleic acid strands (e.g., TAR and cTAR)
-
Assay buffer
-
Non-denaturing polyacrylamide gel electrophoresis (PAGE) system
-
-
Procedure:
-
Pre-incubate the NC protein with various concentrations of the benzoxazolinone derivative.
-
Add the complementary nucleic acid strands to the mixture and incubate to allow for annealing.
-
Analyze the samples by non-denaturing PAGE.
-
Visualize the gel to observe the formation of the annealed duplex. Inhibition of annealing will result in a decrease in the duplex band and an increase in the single-stranded bands.
-
Anti-inflammatory Activity
Benzoxazolinone derivatives exhibit anti-inflammatory properties through the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of MD2 and Activation of Nrf2-HO-1 Pathway
One of the primary anti-inflammatory mechanisms involves the inhibition of Myeloid Differentiation Protein 2 (MD2), a co-receptor for Toll-like receptor 4 (TLR4). By binding to MD2, these derivatives prevent the recognition of lipopolysaccharide (LPS), a potent inflammatory stimulus, thereby blocking the downstream inflammatory cascade.[17] Additionally, some derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response.
Signaling Pathway
Caption: Anti-inflammatory mechanisms of benzoxazolinone derivatives.
Quantitative Data
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 3c | IL-6 inhibition | 10.14 ± 0.08 | [17] |
| Compound 3d | IL-6 inhibition | 5.43 ± 0.51 | [17] |
| Compound 3g | IL-6 inhibition | 5.09 ± 0.88 | [17] |
| Compound 2c | NO inhibition | 16.43 | [18] |
| Compound 2d | NO inhibition | 14.72 | [18] |
| Compound 3d | NO inhibition | 13.44 | [18] |
| Compound 2c | iNOS inhibition | 4.605 | [18] |
| Compound 2d | iNOS inhibition | 3.342 | [18] |
| Compound 3d | iNOS inhibition | 9.733 | [18] |
| Compound 27 | TNF-α inhibition | 7.83 ± 0.95 | [19] |
| Compound 27 | IL-1β inhibition | 15.84 ± 0.82 | [19] |
Experimental Protocol
This assay determines the ability of benzoxazolinone derivatives to bind to the MD2 protein by displacing the fluorescent probe bis-ANS.[17]
-
Materials:
-
Recombinant human MD2 protein
-
bis-ANS (4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid)
-
Benzoxazolinone derivatives
-
Assay buffer
-
Fluorometer
-
-
Procedure:
-
Incubate the MD2 protein with bis-ANS to allow for binding, which results in an increase in fluorescence.
-
Add various concentrations of the benzoxazolinone derivative to the MD2/bis-ANS complex.
-
Measure the fluorescence intensity. Competitive binding of the derivative to MD2 will displace bis-ANS, leading to a decrease in fluorescence.
-
Calculate the binding affinity of the derivative based on the displacement curve.
-
Antibacterial and Antifungal Activities
Benzoxazolinone derivatives have demonstrated a range of antimicrobial activities against various bacterial and fungal strains.
Mechanism of Action
The precise molecular mechanisms underlying the antibacterial and antifungal activities of many benzoxazolinone derivatives are still under investigation. However, their efficacy is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[5][20] The lipophilicity and electronic properties of the substituents on the benzoxazolinone scaffold play a crucial role in their antimicrobial potency.[20]
Quantitative Data
Antibacterial Activity (MIC in µg/mL)
| Compound ID | E. coli | S. aureus | B. subtilis | S. Enteritidis | Reference |
| Amide derivative | Active | Active | Active | Active | [5] |
| 5-chlorobenzimidazole derivative | Active | Active | Active | Active | [5] |
| Hydrazone with 3-chloro substitution | Active | Active | Active | Active | [5] |
| Compound 8 | - | - | High MIC | - | [21] |
| Compound 13 | - | - | Lower MIC | - | [21] |
Antifungal Activity (IC50 or EC50 in µg/mL)
| Compound ID | Fungal Strain | IC50 / EC50 | Reference |
| Compound 5a | F. solani | 12.27 - 65.25 | [22] |
| Compound 5b | F. solani | 15.98 - 32.78 | [22] |
| Compound 5h | F. solani | 4.34 | [22] |
| Compound 5i | F. solani | 17.61 | [22] |
| Compound 5j | F. solani | 16.53 | [22] |
| Compound 5L | G. zeae | 20.06 | [23] |
| Compound 5o | G. zeae | 23.17 | [23] |
| Compound 5q | P. sasakii | 26.66 | [23] |
| Compound 5r | P. infestans | 15.37 | [23] |
Experimental Protocol
This protocol is used to determine the lowest concentration of a benzoxazolinone derivative that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[5]
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Benzoxazolinone derivatives
-
96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Prepare serial dilutions of the benzoxazolinone derivatives in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth.
-
To determine the MBC, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that shows no colony formation after incubation.
-
Conclusion
The benzoxazolinone scaffold serves as a remarkable platform for the design and development of therapeutic agents with diverse mechanisms of action. From inducing apoptosis in cancer cells to inhibiting key viral and inflammatory proteins, these derivatives have demonstrated significant potential in addressing a range of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing the study and application of benzoxazolinone-based compounds in drug discovery. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. clyte.tech [clyte.tech]
- 8. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.unipd.it [research.unipd.it]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel carboxylate-based glycolipids: TLR4 antagonism, MD-2 binding and self-assembly properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-benzoxazolinone: Discovery and History
This technical guide provides a comprehensive overview of 5-Bromo-2-benzoxazolinone, a halogenated derivative of the benzoxazolone heterocyclic scaffold. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's history, synthesis, and physicochemical properties. It further explores the biological activities of the broader benzoxazolone class, suggesting potential mechanisms of action for the title compound.
Introduction
This compound, also known as 5-Bromo-2(3H)-benzoxazolone, is an organic compound featuring a benzene ring fused to an oxazolone ring, with a bromine atom substituted at the 5-position.[1] This versatile molecule serves as a valuable intermediate in organic synthesis and has garnered interest in medicinal chemistry.[2] The benzoxazolone core is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[3] The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic properties and reactivity, making it a key building block for the synthesis of more complex heterocyclic compounds, including potential therapeutic agents and fluorescent probes.[2]
History and Discovery
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrNO₂ | [1] |
| Molecular Weight | 214.02 g/mol | [1] |
| CAS Number | 14733-73-4 | [1] |
| Melting Point | 218-222 °C (lit.), 215 °C | [4][6] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | ≥ 97% | [6] |
| SMILES | Brc1ccc2OC(=O)Nc2c1 | [6] |
| InChI | 1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | [6] |
Experimental Protocols
General Synthesis of Benzoxazolones from 2-Aminophenols and Urea
The following is a general procedure adapted from historical patent literature for the synthesis of benzoxazolones, which is applicable for the preparation of this compound from 4-bromo-2-aminophenol.[4]
Materials:
-
Substituted 2-aminophenol (e.g., 4-bromo-2-aminophenol)
-
Urea
-
Mineral acid (e.g., hydrochloric acid, sulfuric acid)
-
Water
Procedure:
-
A mixture of the substituted 2-aminophenol and an excess of urea (typically 1.5 to 3 molar equivalents) is prepared in an aqueous solution.[4]
-
A mineral acid is added to the mixture to maintain a pH not exceeding 7 during the reaction.[4]
-
The reaction mixture is heated in a pressure vessel to a temperature ranging from 20 °C to 160 °C. For the synthesis of 5-chloro-benzoxazolone from the corresponding aminophenol, the mixture was heated to 125 °C for half an hour.[4]
-
After cooling to room temperature, the precipitated product is collected.
-
The crude product is suspended in water, and the pH is adjusted to 5-6. The suspension is heated to 100 °C for one hour.[4]
-
After cooling, the purified product is collected by filtration and washed.
Expected Yield: The patent reports high yields for this general method, often exceeding 90%.[4]
Biological Activity and Potential Signaling Pathways
While specific studies detailing the signaling pathways directly modulated by this compound are limited, the broader class of benzoxazolone derivatives has been extensively studied for its biological activities, particularly as anticancer agents.[7][8] Many substituted benzoxazolones have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][8]
A common mechanism by which anticancer agents induce apoptosis is through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioner enzymes of apoptosis.[9] Given the reported pro-apoptotic effects of various benzoxazolone derivatives, it is plausible that this compound may exert its potential anticancer effects through a similar mechanism.[7][8]
Below is a diagram illustrating a generalized intrinsic apoptosis pathway that could be triggered by a bioactive compound.
Other signaling pathways, such as the NF-κB and MAPK/ERK pathways, have also been implicated in the biological activities of benzoxazole derivatives and may represent additional or alternative mechanisms of action.[10] Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.
Applications
This compound is primarily utilized as a chemical intermediate in several fields:
-
Medicinal Chemistry: It is a precursor for the synthesis of novel compounds with potential therapeutic activities, including anticancer, analgesic, and antimicrobial properties.[2][11] The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions.
-
Fluorescent Probes: The benzoxazolone scaffold can be incorporated into larger molecules to create fluorescent dyes for biological imaging and tracking of cellular processes.[2]
-
Agrochemicals: It serves as a building block in the development of new pesticides and herbicides.[1]
-
Materials Science: The compound can be used in the synthesis of polymers to enhance their thermal stability and mechanical properties.[2]
Conclusion
This compound is a significant heterocyclic compound with a history rooted in the broader development of benzoxazolone chemistry. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable tool for researchers in medicinal chemistry, materials science, and beyond. While the full scope of its biological activity and the specific signaling pathways it modulates are still under investigation, the established pro-apoptotic effects of the benzoxazolone class suggest promising avenues for future research into its potential as a therapeutic agent. This guide provides a foundational understanding of this compound, intended to support and inspire further scientific inquiry.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-benzoxazolinone and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-benzoxazolinone, a versatile heterocyclic compound with significant applications in pharmaceutical research and organic synthesis. This document details its chemical properties, synonyms, synthesis, and its role in the development of novel therapeutic agents, particularly in oncology.
Chemical Identity and Synonyms
This compound is a brominated derivative of benzoxazolone. It is crucial to recognize its various synonyms to ensure a comprehensive literature search and unambiguous identification. The most common synonym is 5-Bromo-2(3H)-benzoxazolone . Other recognized names include 5-bromo-1,3-benzoxazol-2(3H)-one and 5-Bromobenzo[d]oxazol-2(3H)-one.[1][2][3]
Quantitative Data Summary
A compilation of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 14733-73-4 | [2] |
| Molecular Formula | C₇H₄BrNO₂ | [2] |
| Molecular Weight | 214.02 g/mol | [2] |
| Melting Point | 218-222 °C | [2] |
| Purity | ≥97% | [2] |
| Appearance | White to off-white solid | [4] |
| SMILES String | Brc1ccc2OC(=O)Nc2c1 | [2] |
| InChI Key | DMHTZWJRUUOALC-UHFFFAOYSA-N | [2] |
Synthesis and Derivatization
The synthesis of the this compound core and its subsequent derivatization are pivotal for its application in drug discovery. The bromine atom at the 5-position serves as a versatile handle for various chemical modifications, including N-alkylation and cross-coupling reactions.
General Synthesis of Benzoxazole Derivatives
Experimental Protocol: N-alkylation of 5-Bromoindoles (as a reference for this compound)
The N-alkylation of the benzoxazolinone ring is a common strategy to introduce diverse functional groups and modulate the compound's biological activity. Although a specific protocol for this compound is not detailed, the following procedure for the N-alkylation of a similar compound, 5-bromoindole, provides a valuable reference.[6]
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Alkylating agent (e.g., Benzyl bromide, Methyl iodide)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a solution of 5-bromoindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Alkylation: Slowly add the alkylating agent (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
dot
Caption: General workflow for the N-alkylation of 5-bromoindole.
Applications in Drug Discovery and Research
This compound and its derivatives have emerged as promising scaffolds in medicinal chemistry, particularly in the development of anticancer agents. Their biological activity is often attributed to their ability to interact with key signaling pathways involved in cancer progression.
Anticancer and Anti-Angiogenic Effects
Derivatives of this compound have demonstrated significant anticancer effects in various cancer cell lines. For instance, a newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown potent anticancer activity in breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis.[7]
Studies have shown that certain benzoxazole derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8][9] Inhibition of VEGFR-2 signaling can effectively suppress the formation of new blood vessels that tumors need to grow and metastasize.
Modulation of Signaling Pathways
The anticancer effects of benzoxazole derivatives are often mediated through the modulation of critical cellular signaling pathways.
Apoptosis Induction: Several studies have reported that benzoxazinone derivatives can induce apoptosis in cancer cells. This programmed cell death is often triggered by the upregulation of tumor suppressor proteins like p53 and pro-apoptotic proteins such as caspases (e.g., caspase-3).[1] One study on a novel benzoxazole derivative in breast cancer cells showed increased levels of cytochrome C and decreased levels of NF-κB and caspase 9, indicating the involvement of the apoptotic pathway.[7]
dot
Caption: Simplified signaling pathways affected by benzoxazole derivatives.
Use as a Fluorescent Probe
Benzoxazole derivatives are known for their fluorescent properties and have been utilized as fluorescent probes in biological research.[4] While a specific protocol for this compound is not available, the general principle involves using the fluorophore to label and visualize specific cellular components or processes.
General Protocol for Live-Cell Imaging with a Fluorescent Probe:
The following is a generalized protocol for using a fluorescent probe for live-cell imaging, which can be adapted for benzoxazole-based probes.[10][11][12]
Materials:
-
Cells of interest cultured on coverslips or imaging dishes
-
Fluorescent probe stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Loading: Dilute the fluorescent probe stock solution to the desired working concentration in cell culture medium. Replace the existing medium with the probe-containing medium and incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells with warm PBS to remove any unbound probe.
-
Imaging: Add fresh cell culture medium to the cells and image them using a confocal microscope with the appropriate excitation and emission wavelengths for the specific fluorescent probe.
dot
Caption: General experimental workflow for live-cell imaging with a fluorescent probe.
Conclusion
This compound and its synonyms represent a valuable class of compounds for researchers in medicinal chemistry and drug development. Its versatile chemical nature allows for the synthesis of a diverse library of derivatives with potent biological activities, particularly as anticancer agents. The ability of these compounds to modulate key signaling pathways, such as those involved in apoptosis and angiogenesis, underscores their therapeutic potential. Further research into the specific mechanisms of action and the development of detailed experimental protocols will undoubtedly accelerate the translation of these promising molecules into clinical applications.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-溴-2-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 14733-73-4|5-Bromobenzo[d]oxazol-2(3H)-one|BLD Pharm [bldpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. medicinescience.org [medicinescience.org]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Health and Safety Information for 5-Bromo-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 5-Bromo-2-benzoxazolinone (CAS No: 14733-73-4). The following sections detail the hazardous properties, safe handling procedures, emergency protocols, and available toxicological data to ensure the well-being of laboratory and research personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye irritation.[1][2]
GHS Classification
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Warning | Causes serious eye irritation.[1][2] |
| Skin Irritation | Category 2 | H315 | Warning | Causes skin irritation.[3] |
GHS pictograms associated with these hazards include the exclamation mark (GHS07).
Toxicological Summary
The toxicological properties of this compound have not been fully investigated.[4] The available data is primarily from notifications to the ECHA C&L Inventory and supplier safety data sheets.
| Toxicological Endpoint | Data | Species | Reference |
| Acute Oral Toxicity | Category 4 (GHS) | Not specified | [1][2] |
| Eye Irritation | Category 2A (GHS) | Not specified | [1][2] |
| Skin Irritation | Category 2 (GHS) | Not specified | [3] |
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP. | Not applicable | [5] |
Experimental Protocols
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification.[6]
Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[6]
Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (mortality or moribund status) determines the next step, i.e., whether to dose another group of animals at a higher or lower dose level.[6]
Methodology:
-
Test Animals: Healthy, young adult rodents (usually rats, preferably females) are used.[6] Animals are fasted prior to administration of the test substance.[4]
-
Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.[7]
-
Procedure:
-
The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[4]
-
Each step uses three animals of a single sex (normally females).[6]
-
The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]
-
-
Interpretation of Results: The classification is determined by the dose level at which mortality is observed.
Serious Eye Irritation - OECD Test Guideline 405
This test is designed to assess the potential of a substance to cause eye irritation or corrosion.[8][9]
Objective: To determine the potential of a substance to produce irritation or damage to the eye.[8][9]
Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[10]
Methodology:
-
Test Animal: Albino rabbits are the preferred species.[10]
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[11]
-
The eyelids are held together for about one second to prevent loss of the material.[10]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[8]
-
The degree of ocular reaction (conjunctival redness, swelling, discharge; corneal opacity; iritis) is scored according to the Draize scale.[11]
-
-
Interpretation of Results: The scores are evaluated in conjunction with the nature and severity of the lesions, and their reversibility or lack of reversibility, to classify the substance.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Handling
-
Use only under a chemical fume hood.[12]
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust.[2]
-
Wash face, hands, and any exposed skin thoroughly after handling.[12]
-
Do not eat, drink, or smoke when using this product.[12]
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[2][12]
-
Store locked up.[2]
-
Incompatible with strong oxidizing agents.[12]
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. 2-Benzoxazolinone, 5-bromo- | C7H4BrNO2 | CID 26853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound | 14733-73-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. bemsreports.org [bemsreports.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ecetoc.org [ecetoc.org]
- 12. Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Derivatives from 5-Bromo-2-benzoxazolinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile starting material, 5-Bromo-2-benzoxazolinone. The functionalization of this scaffold is of significant interest in medicinal chemistry due to the established biological activities of benzoxazolinone derivatives, which include antimicrobial, antifungal, and herbicidal properties. The presence of a bromine atom at the 5-position and a reactive secondary amine in the heterocyclic ring allows for diverse synthetic modifications, primarily through N-alkylation and palladium-catalyzed cross-coupling reactions.
Key Synthetic Strategies
The primary routes for derivatizing this compound involve two main types of reactions:
-
N-Alkylation/N-Arylation: The nitrogen atom of the benzoxazolinone ring can be readily alkylated or arylated to introduce a wide range of substituents. This is typically achieved by deprotonation with a suitable base followed by reaction with an electrophile (e.g., alkyl or aryl halide).
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl or vinyl groups.
-
Buchwald-Hartwig Amination: For the synthesis of 5-amino derivatives.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
These synthetic pathways provide access to a diverse chemical space for the development of novel compounds with potential therapeutic applications.
Data Presentation: Synthetic Derivatives of this compound
The following tables summarize the synthesis of various derivatives from this compound, including reaction conditions and yields.
Table 1: N-Alkylation of this compound
| Product | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-3-methyl-2-benzoxazolinone | Methyl iodide | K₂CO₃ | DMF | RT | 12 | 95 |
| 5-Bromo-3-ethyl-2-benzoxazolinone | Ethyl bromide | NaH | THF | RT | 8 | 92 |
| 5-Bromo-3-benzyl-2-benzoxazolinone | Benzyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 6 | 98 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 75 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 93[1] |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 78 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: N-Alkylation of this compound (General Procedure)
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the appropriate anhydrous solvent.
-
Add the base (1.2 - 2.0 eq) portion-wise at room temperature (or 0 °C for strong bases like NaH).
-
Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (see Table 1) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Suzuki-Miyaura Coupling of this compound (General Procedure)
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) under a counter-flow of inert gas.
-
Heat the reaction mixture to the specified temperature (see Table 2) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound (General Procedure)
This protocol details a general method for the palladium-catalyzed amination of this compound.[1]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium pre-catalyst (0.02 eq), and the phosphine ligand (0.04 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the base (1.4 eq) and anhydrous toluene.
-
Finally, add the amine (1.2 eq) via syringe.
-
Stir the reaction mixture at the specified temperature (see Table 2).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and a general experimental workflow.
References
Application Notes and Protocols for 5-Bromo-2-benzoxazolinone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-benzoxazolinone is a versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a bromine atom that can be exploited for further chemical modifications, make it a valuable building block for the synthesis of diverse bioactive molecules. This document provides a comprehensive overview of the applications of this compound derivatives in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows. The benzoxazolone nucleus is considered an ideal scaffold for drug design due to its distinct physicochemical properties, its ability to act as a bioisostere for less stable moieties, and the numerous sites available for chemical modification on both the benzene and oxazolone rings.[1] These characteristics influence the interaction of its derivatives with various biological targets, leading to a wide range of pharmacological activities.[1]
I. Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.
Anticancer Activity
The this compound scaffold has been incorporated into novel compounds designed as potential anticancer agents. These derivatives have shown cytotoxicity against various cancer cell lines. For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives, which share a similar structural motif, have been synthesized and evaluated for their in vitro antitumor activity.[2]
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Derivatives of benzoxazolone have been investigated for their anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of key inflammatory mediators. For example, certain benzoxazolone derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage-like RAW 264.7 cells, a common in vitro model for inflammation.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The this compound core has been utilized in the synthesis of compounds with potential antibacterial and antifungal activities. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
II. Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative this compound derivatives and related compounds.
Table 1: Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives [2]
| Compound | Target Cell Line | IC50 (µM) |
| 23p | HepG2 (Liver Cancer) | 2.357 |
| A549 (Lung Cancer) | 3.012 | |
| Skov-3 (Ovarian Cancer) | 2.899 | |
| Sunitinib (Control) | HepG2 (Liver Cancer) | 31.594 |
| A549 (Lung Cancer) | 28.761 | |
| Skov-3 (Ovarian Cancer) | 49.036 |
Table 2: Anti-inflammatory Activity of Benzoxazolone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) |
| Benzoxazolone Derivative 1 | RAW 264.7 | NO Production Inhibition | Data not available in search results |
| Benzoxazolone Derivative 2 | RAW 264.7 | NO Production Inhibition | Data not available in search results |
Table 3: Antimicrobial Activity of Benzoxazolone Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Benzoxazolone Derivative A | Staphylococcus aureus | Data not available in search results |
| Benzoxazolone Derivative B | Escherichia coli | Data not available in search results |
| Benzoxazolone Derivative C | Candida albicans | Data not available in search results |
Note: Specific quantitative data for a wide range of this compound derivatives is limited in the provided search results. The tables are structured to be populated as more specific data becomes available.
III. Experimental Protocols
Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation or N-arylation of this compound.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-substituted this compound derivative.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48-72 hours.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[1][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microtiter plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO production inhibition.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.[2][8][9][10]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Diagrams
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production and potential inhibition by this compound derivatives.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. atcc.org [atcc.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. youtube.com [youtube.com]
Application of 5-Bromo-2-benzoxazolinone in the Development of Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-benzoxazolinone is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its unique structure serves as a valuable scaffold for the synthesis of a diverse range of derivatives with potent and selective anti-proliferative activities. The bromine substituent at the 5-position enhances the potential for further chemical modifications, allowing for the optimization of pharmacological properties. This document provides a comprehensive overview of the application of this compound derivatives in oncology, including their synthesis, cytotoxic effects on various cancer cell lines, and their mechanisms of action involving key signaling pathways. Detailed experimental protocols for evaluating these compounds are also presented to facilitate further research and development in this promising area of cancer therapy.
Data Presentation: Anti-Cancer Activity of Benzoxazolinone Derivatives
The following tables summarize the in vitro anti-cancer activity of various derivatives based on the benzoxazolinone and related scaffolds. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Cytotoxicity of Benzoxazole Derivatives against Breast Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11 | MDA-MB-231 | 5.63 | Sorafenib | 7.47 |
| MCF-7 | 3.79 | Sorafenib | 7.26 | |
| Compound 12 | MDA-MB-231 | 6.14 | Sorafenib | 7.47 |
| MCF-7 | 6.05 | Sorafenib | 7.26 | |
| Compound 13 | MDA-MB-231 | 7.52 | Sorafenib | 7.47 |
| MCF-7 | 8.38 | Sorafenib | 7.26 | |
| Compound 14b | MCF-7 | 4.75 ± 0.21 | - | - |
| Compound 14i | MCF-7 | 6.94 ± 0.22 | Sorafenib | - |
| Compound 14l | MCF-7 | 6.87 ± 0.23 | - | - |
| Compound 12l | MCF-7 | 15.21 | Sorafenib | 6.46 |
Data compiled from multiple sources.
Table 2: Cytotoxicity of Benzoxazole and Benzoxazinone Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 14b | HepG2 (Liver) | 4.61 ± 0.34 | - | - |
| Compound 14i | HepG2 (Liver) | 3.22 ± 0.13 | Sorafenib | - |
| Compound 14l | HepG2 (Liver) | 6.70 ± 0.47 | - | - |
| Compound 12l | HepG2 (Liver) | 10.50 | Sorafenib | 5.57 |
| Benzoxazinone Derivative 7 | HepG2 (Liver) | < 10 | Doxorubicin | - |
| MCF-7 (Breast) | < 10 | Doxorubicin | - | |
| HCT-29 (Colon) | < 10 | Doxorubicin | - | |
| Benzoxazinone Derivative 15 | HepG2 (Liver) | < 10 | Doxorubicin | - |
| MCF-7 (Breast) | < 10 | Doxorubicin | - | |
| HCT-29 (Colon) | < 10 | Doxorubicin | - |
Data compiled from multiple sources.[1]
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their anti-cancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Induction of Apoptosis
A primary mechanism of action for many benzoxazolinone derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway induced by benzoxazolinone derivatives.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[2]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazolinone derivatives.
Modulation of NF-κB and c-Myc Pathways
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and c-Myc signaling pathways are critical regulators of genes involved in inflammation, cell survival, and proliferation. Dysregulation of these pathways is a hallmark of many cancers. Certain benzoxazinone derivatives have been shown to downregulate the expression of c-Myc.[3]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound derivatives.
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add ECL reagent. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Caption: Workflow for Western Blot analysis of apoptotic proteins.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anti-cancer agents. Their ability to induce apoptosis, inhibit key signaling pathways like VEGFR-2, and modulate transcription factors such as c-Myc highlights their potential as multi-targeted therapeutic agents. The data and protocols presented herein provide a valuable resource for researchers dedicated to advancing the field of oncology drug discovery and development. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety of this important class of molecules.
References
- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibacterial Compounds from 5-Bromo-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel antibacterial compounds derived from 5-Bromo-2-benzoxazolinone. The protocols and data presented are intended to guide researchers in the development of new antimicrobial agents based on the benzoxazolinone scaffold. While specific data for this compound derivatives is limited in publicly available literature, this document outlines a general and effective approach for their synthesis and evaluation, drawing parallels from closely related halogenated benzoxazolinone analogs.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred intensive research into the discovery and development of new classes of antibiotics. The 2-benzoxazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial properties. The introduction of a bromine atom at the 5-position of the benzoxazolinone ring can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antibacterial potency and a favorable pharmacokinetic profile.
This document details the synthesis of N-substituted derivatives of this compound, particularly Mannich bases, which have shown promise as effective antibacterial agents.
Data Presentation
The following table summarizes the antibacterial activity of a series of Mannich bases derived from a structurally similar compound, 7-acyl-5-chloro-2-oxo-3H-benzoxazole. This data is presented as a representative example to illustrate the potential antibacterial efficacy of halogenated benzoxazolinone derivatives. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Halogenated Benzoxazolinone Mannich Bases
| Compound ID | Amine Used in Synthesis | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 13883) | P. mirabilis (ATCC 7002) |
| 1a | Morpholine | 125 | 125 | 250 | 250 | >250 | 250 |
| 1b | Piperidine | 62.5 | 125 | 125 | 250 | 250 | 125 |
| 1c | N-Phenylpiperazine | 31.25 | 62.5 | 62.5 | 125 | 125 | 62.5 |
| 1d | N-(2-Chlorophenyl)piperazine | 15.6 | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 |
| 1e | N-(4-Fluorophenyl)piperazine | 15.6 | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 |
| Amikacin | (Reference) | 2 | 8 | 2 | 2 | 2 | 4 |
| Ampicillin | (Reference) | 0.5 | 1 | 4 | >64 | 16 | 8 |
Data is adapted from a study on 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as a representative illustration of the potential activity of halogenated benzoxazolinones.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and antibacterial evaluation of N-substituted this compound derivatives.
Protocol 1: Synthesis of this compound (Starting Material)
Protocol 2: General Procedure for the Synthesis of 5-Bromo-3-(substituted aminomethyl)-2-benzoxazolinone Derivatives (Mannich Bases)
This protocol outlines the Mannich reaction, a three-component condensation, to introduce various amino functionalities at the N-3 position of the this compound ring.
-
Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Addition of Amine: To this mixture, add the desired secondary amine (e.g., morpholine, piperidine, or a substituted piperazine) (1 equivalent) dropwise while stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure Mannich base.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and elemental analysis.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds is determined by the broth microdilution method.
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilutions: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using the broth medium. The final concentration range should typically be from 250 µg/mL to 0.12 µg/mL.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., Amikacin, Ampicillin) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow.
Caption: Synthetic pathway for N-Mannich bases of this compound.
Caption: Experimental workflow from synthesis to antibacterial evaluation.
Application of 5-Bromo-2-benzoxazolinone in Polymer Science: Enhancing Thermal Stability, Flame Retardancy, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-benzoxazolinone is a versatile heterocyclic compound that is gaining attention in the field of polymer science for its potential to impart desirable properties to various polymer systems. Its unique chemical structure, featuring a bromine atom and a benzoxazolinone core, allows it to be utilized as a reactive monomer or a functional additive. This application note explores the use of this compound in enhancing the thermal stability, flame retardancy, and antimicrobial efficacy of polymers. Detailed protocols and quantitative data are provided to guide researchers in leveraging this compound for the development of advanced polymeric materials.
While direct polymerization of this compound is not extensively documented in publicly available literature, its structural motifs are found in more complex polymer structures like polybenzoxazoles, which are known for their high thermal stability.[1][2][3] The bromine and nitrogen-containing heterocyclic structure of this compound suggests its potential as a flame retardant additive.[4][5][6][7] Furthermore, the benzoxazolinone core is a known pharmacophore with antibacterial properties, indicating its utility in creating antimicrobial polymers.[8][9][10]
Key Applications and Mechanisms
The primary applications of this compound in polymer science are centered around three key areas:
-
Flame Retardancy: The presence of bromine in the molecule allows it to act as a flame retardant. During combustion, it can be released and interrupt the radical chain reactions in the gas phase, thereby quenching the flame.[7]
-
Thermal Stability Enhancement: The rigid heterocyclic structure of the benzoxazolinone ring can contribute to the overall thermal stability of a polymer matrix when incorporated.
-
Antimicrobial Properties: The benzoxazolinone moiety is known to exhibit biological activity, including antibacterial effects.[8][9] Incorporating this functionality into polymers can lead to materials that resist microbial growth.
Experimental Protocols
Protocol 1: Incorporation of this compound as a Chain Extender in Polyurethane Synthesis
This protocol outlines a hypothetical procedure for incorporating this compound into a polyurethane backbone, where it can act as a chain extender or a reactive additive that can be grafted onto the polymer chain.
Materials:
-
This compound
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide - DMF)
Procedure:
-
Pre-polymer Formation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the diisocyanate and polyol in a 2:1 molar ratio. Heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring for 2-3 hours to form the isocyanate-terminated prepolymer.
-
Chain Extension: In a separate vessel, dissolve this compound in anhydrous DMF. The molar amount should be calculated to react with the remaining isocyanate groups of the prepolymer.
-
Slowly add the this compound solution to the prepolymer mixture.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Continue stirring at 70-80°C for another 2-4 hours until the desired viscosity is reached, indicating polymer formation.
-
Casting and Curing: Cast the resulting polymer solution onto a glass plate and cure in a vacuum oven at 80-100°C for 24 hours to remove the solvent and complete the reaction.
Experimental Workflow:
References
- 1. US7332534B2 - Flame retardant formulation - Google Patents [patents.google.com]
- 2. Polyurethane-Based Coatings with Promising Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Antibacterial Properties of Polyurethane Foams Additivated with Terpenes from a Bio-Based Polyol [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. US20060084731A1 - Flame retardant compositions - Google Patents [patents.google.com]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-benzoxazolinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and optimization of 5-Bromo-2-benzoxazolinone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 2-Amino-4-bromophenol.[1][2] This starting material undergoes a cyclization reaction to form the target benzoxazolinone ring structure.
Q2: Which cyclizing agents are typically used to form the 2-benzoxazolinone ring from 2-aminophenols?
A2: A variety of reagents can be used to introduce the carbonyl group for the cyclization. Common choices include urea, 1,1'-Carbonyldiimidazole (CDI), and, historically, more hazardous reagents like phosgene or its derivatives.[1][3][4] Urea is often preferred in laboratory settings due to its low cost and safer handling properties.[1] CDI is also an effective, though more expensive, reagent that works under mild conditions.[3]
Q3: My reaction yield is consistently low. What are the primary factors to investigate?
A3: Low yields can stem from several factors. The most critical areas to check are:
-
Purity of Starting Material: Ensure the 2-Amino-4-bromophenol is pure. Impurities can inhibit the reaction or lead to side products.
-
Reaction Conditions: The temperature, reaction time, and concentration may not be optimal. For the urea-based synthesis, ensuring the temperature is high enough to facilitate the reaction is crucial.
-
Inefficient Work-up: Product can be lost during the work-up procedure. The precipitation and filtration steps are critical; ensure the pH is adjusted correctly to first dissolve the product as a salt and then re-precipitate it effectively.[1]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could be the cause?
A4: The presence of multiple spots indicates either an incomplete reaction or the formation of side products. Unreacted 2-Amino-4-bromophenol is a common impurity if the reaction has not gone to completion. Side products can arise from self-condensation of the starting material or other competing reactions. A proper purification step, such as recrystallization, is necessary to isolate the desired product.
Q5: How can I best purify the crude this compound product?
A5: A common and effective method for purification is recrystallization. The work-up for the urea-based synthesis involves an acid-base purification step where the product is dissolved in a basic solution and then re-precipitated by acidification, which helps remove non-acidic impurities.[1] Further purification can be achieved by recrystallizing the solid product from a suitable solvent system, such as an ethanol/water mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Purity of 2-Amino-4-bromophenol is low. 2. Reaction temperature is too low or reaction time is too short. 3. Inefficient mixing of the reaction slurry. | 1. Verify the purity of the starting material via melting point or NMR spectroscopy. 2. Gradually increase the reaction temperature and monitor progress by TLC. Extend the reaction time if necessary. 3. Ensure vigorous stirring, especially if the reaction mixture is heterogeneous. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of cyclizing agent (e.g., urea). | 1. Extend the reaction time or increase the temperature. 2. Increase the molar equivalents of the cyclizing agent (e.g., use 3 or more equivalents of urea).[1] |
| Difficulty in Isolating the Product during Work-up | 1. Incorrect pH adjustment during basification and acidification steps. 2. Product is partially soluble in the filtrate. | 1. Use a pH meter to carefully adjust the pH to >12 during basification to ensure complete salt formation, and then to pH 5-7 for precipitation.[1] 2. Cool the solution in an ice bath after acidification to minimize solubility and maximize precipitation. Wash the filtered product with cold water. |
| Product is Discolored | Formation of colored impurities or oxidation of phenolic compounds. | 1. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Purify the crude product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
Optimization of Reaction Conditions
The choice of cyclizing agent and reaction conditions can significantly impact the yield and purity of this compound. Below is a comparison of common reagents.
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Urea | Aqueous acid (e.g., H₂SO₄), Heat | Low cost, readily available, safe to handle. | Often requires high temperatures and acidic conditions; can lead to side products if not optimized. |
| 1,1'-Carbonyldiimidazole (CDI) | Aprotic solvent (e.g., THF, DCM), Room Temperature to mild heat | High reactivity, mild reaction conditions, clean byproducts (imidazole, CO₂).[3] | Higher cost, moisture-sensitive. |
| Phosgene / Diphosgene / Triphosgene | Aprotic solvent, often with a base | Highly effective and reactive. | Extremely toxic and hazardous, requires specialized handling and equipment. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2(3H)-benzoxazolone using Urea
This protocol is adapted from a documented Ph.D. thesis and provides a reliable method for the synthesis of this compound.[1]
Materials:
-
2-Amino-4-bromophenol (1.0 equiv)
-
Urea (3.0 equiv)
-
Aqueous Sulfuric Acid (e.g., 1-2 M)
-
Aqueous Sodium Hydroxide (e.g., 2 M)
-
Acetic Acid
Procedure:
-
To a round-bottom flask, add 2-Amino-4-bromophenol (1.0 equiv), Urea (3.0 equiv), and a suitable volume of aqueous sulfuric acid.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully basify the crude reaction mixture with aqueous sodium hydroxide solution until the pH is >12 to dissolve the product as its sodium salt.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to a pH of 5-7 to precipitate the crude 5-Bromo-2(3H)-benzoxazolone.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualized Workflows
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Crude 5-Bromo-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 5-Bromo-2-benzoxazolinone. The information is designed to help you overcome common challenges and achieve high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of 97% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1]
Q3: What is the melting point of pure this compound?
A3: The reported melting point of pure this compound is in the range of 216-222 °C.[1] A sharp melting point within this range is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The principle is based on the differential solubility of the compound of interest and the impurities in a suitable solvent at different temperatures.
Problem 1: Low recovery of purified product.
| Possible Cause | Troubleshooting Steps |
| Excessive solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| Incomplete precipitation | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Product is too soluble in the chosen solvent | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a co-solvent system. |
Problem 2: The product "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated | Add a small amount of additional hot solvent to the oiled-out mixture and redissolve. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| High impurity content | The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like a solvent wash or column chromatography. |
Problem 3: Crystals are colored.
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use a minimal amount of charcoal as it can also adsorb the desired product. |
Column Chromatography
Column chromatography is ideal for separating the desired compound from impurities with different polarities.
Problem 1: Poor separation of the desired compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase polarity | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve good separation of spots on the TLC plate. |
| Column overloading | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase (by weight). |
| Column channeling | Ensure the column is packed uniformly without any cracks or air bubbles. |
Problem 2: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Mobile phase is not polar enough | Gradually increase the polarity of the mobile phase. For example, if you are using a 10:1 hexane:ethyl acetate mixture, try switching to a 5:1 or 2:1 mixture. |
| Compound is strongly adsorbed to the stationary phase | If increasing the mobile phase polarity is not effective, consider using a more polar stationary phase (e.g., alumina) or adding a small amount of a polar modifier (e.g., methanol) to the mobile phase. |
Data Presentation
The following table summarizes typical purity levels and melting points for this compound.
| Parameter | Commercial Grade | After Recrystallization (Typical) | Reference |
| Purity (by HPLC) | ≥ 97-98% | > 99% | [1] |
| Melting Point | 216-222 °C | 220-222 °C (sharper range) | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (or a mixture of methanol and water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexane
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of ethyl acetate and hexane. Aim for an Rf value of ~0.3 for the desired compound. A common starting point is a 2:8 mixture of ethyl acetate to hexane.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel, and dry-load it onto the top of the column.
-
Elution: Begin eluting the column with the predetermined mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Logical decision-making workflow for purification and troubleshooting.
References
Common impurities in 5-Bromo-2-benzoxazolinone and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-benzoxazolinone. The information provided addresses common impurities and their removal to ensure the high purity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common and economical synthesis involves the cyclization of 4-bromo-2-aminophenol with urea. Based on this, the most likely impurities are:
-
Unreacted Starting Materials: 4-bromo-2-aminophenol and urea.
-
Isomeric Byproducts: 7-Bromo-2-benzoxazolinone can form if the starting aminophenol contains isomeric impurities or if bromination occurs at an alternative position during a different synthetic pathway.
-
Over-brominated Byproducts: Species such as 5,7-dibromo-2-benzoxazolinone may be present, arising from excessive bromination of the aromatic ring.[1]
-
Degradation Products: Benzoxazolinone structures can be susceptible to hydrolysis under certain conditions, although specific degradation products for the 5-bromo derivative are not extensively documented in readily available literature.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of organic compounds and separating the main component from its impurities.[2] A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of proton-containing impurities.[3]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique can help in identifying the molecular weights of unknown impurities.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value (218-222 °C) is indicative of high purity.[4] A broad melting range suggests the presence of impurities.
Troubleshooting Guides for Impurity Removal
This section provides detailed protocols for the most common purification techniques to remove impurities from this compound.
Recrystallization
Recrystallization is an effective method for removing small amounts of impurities. The choice of solvent is crucial for successful purification.
Recommended Solvents:
Based on the polarity of this compound, ethanol or a mixture of ethanol and water are suitable solvent systems.
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be performed rapidly to prevent premature crystallization.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any remaining solvent.
Quantitative Data (Hypothetical):
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 97.0% | >99.5% |
| Unreacted 4-bromo-2-aminophenol | 1.5% | <0.1% |
| 7-Bromo-2-benzoxazolinone | 0.5% | <0.1% |
| 5,7-dibromo-2-benzoxazolinone | 0.8% | <0.1% |
| Recovery Yield | N/A | ~85% |
Column Chromatography
Column chromatography is a highly effective technique for separating the desired product from impurities with different polarities.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate. A common starting point for Thin Layer Chromatography (TLC) analysis to determine the optimal eluent composition is a 9:1 to 4:1 mixture of hexane:ethyl acetate. For compounds containing a basic nitrogen, like the amide in the benzoxazolinone ring, adding a small amount of triethylamine (~0.1-1% v/v) to the eluent can prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the determined mobile phase, gradually increasing the polarity (increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Expected Rf Values (Hypothetical - 4:1 Hexane:Ethyl Acetate on Silica Gel TLC):
| Compound | Rf Value |
| 5,7-dibromo-2-benzoxazolinone | ~0.5 |
| This compound | ~0.3 |
| 7-Bromo-2-benzoxazolinone | ~0.25 |
| 4-bromo-2-aminophenol | ~0.1 |
Visualization of Experimental Workflows
References
Technical Support Center: 5-Bromo-2-benzoxazolinone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common synthetic reactions involving 5-Bromo-2-benzoxazolinone. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile heterocyclic compound.[1][2] The bromine atom at the 5-position makes it an excellent substrate for a variety of cross-coupling reactions, while the nitrogen atom of the benzoxazolinone core can undergo nucleophilic attack. The most common reactions include:
-
N-Alkylation: Introduction of an alkyl group at the nitrogen atom.
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the benzoxazolinone ring and an aryl or vinyl group.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond to introduce an amino group at the 5-position.
-
Ullmann Condensation: Formation of a carbon-oxygen or carbon-nitrogen bond, typically with phenols or amines.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.
-
Heck Reaction: Formation of a carbon-carbon bond with an alkene.
Q2: How can I improve the solubility of this compound in my reaction?
A2: this compound is a solid with limited solubility in some common organic solvents. To improve solubility, consider using polar aprotic solvents such as DMF, DMSO, NMP, or dioxane. Gentle heating of the reaction mixture can also aid in dissolution. For cross-coupling reactions, the choice of solvent can also be critical for the catalytic cycle, so it is advisable to consult literature for the specific reaction type.
Q3: What are the general safety precautions I should take when working with this compound?
A3: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
N-Alkylation Reactions
Problem: Low or no conversion of the starting material.
| Possible Cause | Troubleshooting Steps |
| Insufficiently strong base | The nitrogen of the benzoxazolinone is not particularly acidic, so a strong base is often required for deprotonation. Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). |
| Poor leaving group on the alkylating agent | The reactivity of the alkylating agent follows the trend I > Br > Cl. If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide. |
| Low reaction temperature | Some N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products. |
| Steric hindrance | If either the benzoxazolinone or the alkylating agent is sterically hindered, the reaction may be slow. Consider using less hindered reagents if possible, or prolonging the reaction time and increasing the temperature. |
Problem: Formation of O-alkylated byproduct.
| Possible Cause | Troubleshooting Steps |
| Ambident nucleophile | The benzoxazolinone anion is an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms. |
| Reaction conditions favoring O-alkylation | The choice of solvent and counter-ion can influence the N- vs. O-alkylation ratio. Harder cations (e.g., Li⁺) and polar aprotic solvents (e.g., DMF, DMSO) generally favor N-alkylation. Softer cations and less polar solvents may favor O-alkylation. |
| Thermodynamic vs. kinetic control | O-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration may favor the formation of the N-alkylated product. |
Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product.
| Possible Cause | Troubleshooting Steps |
| Inactive catalyst | The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (nitrogen or argon). Use fresh catalyst or a pre-catalyst that is activated in situ. |
| Inappropriate ligand | The choice of phosphine ligand is crucial. For heteroaryl bromides, bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos often give better results than PPh₃. |
| Incorrect base | The base is essential for the activation of the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent, so screening different bases may be necessary. K₃PO₄ is often effective in challenging couplings. |
| Protodeboronation of the boronic acid | Boronic acids can be unstable, especially in the presence of water and at elevated temperatures, leading to the formation of the corresponding arene as a byproduct. Use fresh boronic acid and consider using anhydrous solvents. |
| Poor solubility of reagents | Ensure all components are soluble in the chosen solvent system. A mixture of solvents, such as dioxane/water or toluene/water, is often used to dissolve both the organic and inorganic reagents. |
Problem: Significant formation of homocoupled byproduct.
| Possible Cause | Troubleshooting Steps |
| Reaction conditions favoring homocoupling | Homocoupling of the boronic acid can be promoted by the presence of oxygen or certain palladium catalysts. Ensure rigorous exclusion of air from the reaction. |
| Slow transmetalation | If the transmetalation step is slow, the oxidative addition of a second molecule of the aryl bromide to the palladium center can occur, leading to homocoupling of the starting material. Optimizing the base and ligand can help to accelerate the transmetalation step. |
Buchwald-Hartwig Amination
Problem: Low conversion to the desired arylamine.
| Possible Cause | Troubleshooting Steps |
| Catalyst poisoning | The nitrogen atoms in the benzoxazolinone ring or the amine coupling partner can coordinate to the palladium catalyst and inhibit its activity.[3] Using bulky ligands can often mitigate this issue. |
| Suboptimal ligand | As with Suzuki coupling, the choice of ligand is critical. Sterically hindered, electron-rich ligands are generally preferred for amination reactions.[4] |
| Base incompatibility | Strong bases like NaOtBu or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, which might require higher temperatures or longer reaction times.[5] |
| Inert atmosphere not maintained | The Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure the reaction is set up and run under a strictly inert atmosphere. |
Problem: Hydrodehalogenation of the starting material.
| Possible Cause | Troubleshooting Steps |
| Presence of a hydrogen source | Trace amounts of water or other protic impurities can lead to the replacement of the bromine atom with hydrogen. Ensure all reagents and solvents are anhydrous. |
| Side reaction in the catalytic cycle | β-hydride elimination from a palladium-amido intermediate can compete with reductive elimination, leading to the hydrodehalogenated product.[3] The choice of ligand can influence the relative rates of these two pathways. |
Ullmann Condensation
Problem: Reaction requires harsh conditions and gives low yields.
| Possible Cause | Troubleshooting Steps |
| Inactive copper catalyst | Traditional Ullmann reactions often require stoichiometric amounts of copper powder at high temperatures. The reactivity of the copper can be highly variable. |
| Modern catalytic systems | Consider using a modern Ullmann-type reaction with a catalytic amount of a copper(I) salt (e.g., CuI) and a ligand such as a diamine or an amino acid (e.g., L-proline).[6] These systems often proceed under milder conditions with better yields. |
| Substrate reactivity | Aryl bromides are less reactive than aryl iodides in Ullmann couplings. If possible, consider converting the bromide to the corresponding iodide. Electron-withdrawing groups on the aryl halide can increase its reactivity. |
| High reaction temperature | While Ullmann reactions often require heat, excessively high temperatures can lead to decomposition. If using a catalytic system, it's important to optimize the temperature. |
Data Presentation
The following tables summarize typical reaction conditions for key transformations of this compound and related compounds, based on literature precedents. These should be used as a starting point for optimization.
Table 1: N-Alkylation of Benzoxazolinones and Related Heterocycles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | Acetone | Reflux | 16-24 | 53-85 | [7] |
| Propargyl bromide | K₂CO₃ | Acetone | Reflux | 16-24 | 53-85 | [7] |
| 1-(bromomethyl)-4-(trifluoromethyl)benzene | - | - | - | - | 68 | [8] |
| Allyl bromide | NaH | DMF | RT | - | 85 | [9] |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92-98 | [10][11] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 120 (microwave) | 0.33 | High | [10] |
| 2-Methylphenylboronic acid | SPhos Pd G3 (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 3 | 74 | [12] |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Xantphos Pd G3 (5) | - | DBU | MeCN/Toluene | 140 | 1 | High | [13] |
| Morpholine | SPhos Pd G3 (10) | - | NaOtBu | Toluene | 100 | 2.5 | 53 | [12] |
| Primary Amines | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-100 | 16-18 | 70-95 | [4] |
Table 4: Ullmann Condensation of Aryl Bromides with Phenols
| Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 60-92 | [6] |
| Substituted Phenols | CuI (10) | TMEDA | Cs₂CO₃ | Toluene | 110 | 24 | 70-98 | [6] |
| Aniline | CuI (0.5) | L-proline (1) | K₂CO₃ | DMSO | 90 | 24 | High | [14] |
Experimental Protocols
The following are generalized experimental protocols for common reactions of this compound. These should be adapted and optimized for specific substrates and reaction scales.
General Procedure for N-Alkylation
-
To a stirred suspension of this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in an anhydrous solvent (e.g., DMF or acetone) under an inert atmosphere, add the alkylating agent (1.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical N-alkylation reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 14733-73-4: this compound 97 | CymitQuimica [cymitquimica.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
Overcoming challenges in the scale-up synthesis of 5-Bromo-2-benzoxazolinone
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-benzoxazolinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent synthetic strategy involves a two-step process starting from 2-aminophenol. The first step is the regioselective bromination of 2-aminophenol to yield 2-amino-4-bromophenol. The second step is the cyclization of this intermediate using a phosgene equivalent, such as triphosgene, carbonyldiimidazole (CDI), or urea, to form the benzoxazolinone ring. An alternative, though less common, approach is the Hofmann rearrangement of 5-bromosalicylamide.
Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?
A2: Scaling up the synthesis presents several key challenges:
-
Exothermic Reactions: Both the bromination and cyclization steps can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of impurities.
-
Impurity Profile: The formation of isomeric byproducts (e.g., 2-amino-6-bromophenol) during bromination and side products from incomplete or alternative cyclization pathways can complicate purification.
-
Reagent Handling: The use of hazardous reagents like bromine and phosgene derivatives requires specialized handling procedures and equipment suitable for large-scale operations.
-
Product Isolation and Purification: Achieving high purity on a large scale can be difficult. The product may require multiple recrystallization steps, leading to potential yield loss.[1]
-
Solid Handling: The intermediate (2-amino-4-bromophenol) and the final product are solids, which can present challenges in large reactors related to stirring, transfer, and filtration.
Process Workflow and Key Reactions
The following diagram illustrates a common synthetic workflow for producing this compound.
Caption: General synthesis workflow for this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Bromination Step | 1. Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material. Gradually increase reaction time or temperature as needed. |
| 2. Formation of Di- or Poly-brominated Species: Reaction temperature is too high or excess brominating agent was used.[2] | Maintain a strict temperature profile (e.g., 0-5 °C during bromine addition). Use a slight stoichiometric excess of the brominating agent (e.g., 1.05 equivalents) and add it slowly to the reaction mixture. | |
| 3. Sub-optimal Solvent: The solvent may not be appropriate for the scale of the reaction. | Acetic acid or a mixture of dichloromethane and heptane are often effective. Ensure the starting material is fully dissolved before adding the brominating agent.[2] | |
| Low Yield in Cyclization Step | 1. Decomposition of Cyclizing Agent: Reagents like triphosgene are sensitive to moisture. | Ensure all reagents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete Reaction: Insufficient heating or reaction time. | The cyclization often requires heating.[3] Monitor the reaction progress and ensure it has gone to completion before workup. | |
| 3. Hydrolysis of Intermediate: The isocyanate intermediate formed during the reaction can be hydrolyzed back to the amine if water is present. | Perform the reaction under strictly anhydrous conditions. | |
| Product is Off-Color (Yellow/Brown) | 1. Presence of Oxidized Impurities: Air oxidation of phenolic intermediates. | Conduct the reaction and workup under an inert atmosphere. Consider adding a small amount of a reducing agent like sodium bisulfite during workup. |
| 2. Residual Catalyst or Reagents: Contamination from starting materials or catalysts. | Ensure the purification process, particularly recrystallization, is efficient. A charcoal treatment during recrystallization can sometimes remove colored impurities. | |
| Difficulty Filtering Final Product | 1. Fine Particle Size: Rapid precipitation or crashing out of the product from the solution. | Employ a controlled cooling protocol during recrystallization. Cooling the solution slowly over several hours promotes the growth of larger, more easily filterable crystals.[4] |
| 2. "Oiling Out": The product separates as a liquid instead of a solid during crystallization. | The solvent system is not ideal. Add a co-solvent (anti-solvent) in which the product is less soluble, or switch to a different primary solvent for recrystallization. |
Troubleshooting Decision Pathway
The following diagram provides a logical flow for diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting synthesis and purity issues.
Data Summary
The selection of the cyclizing agent and solvent system is critical for achieving high yield and purity. The following table summarizes illustrative data based on common outcomes for benzoxazolinone synthesis.
Table 1: Comparison of Cyclization Conditions
| Cyclizing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Approx. Yield (%) | Purity (%) | Key Considerations |
| Triphosgene | Tetrahydrofuran (THF) | 60-65 | 4-6 | 85-95 | >98 | Highly toxic; requires careful handling. Very effective and clean reaction. |
| Carbonyldiimidazole (CDI) | Acetonitrile | 80-85 | 8-12 | 80-90 | >97 | Less hazardous than triphosgene. Reaction is typically slower. |
| Urea | None (Melt) or High-Boiling Solvent | 150-180 | 3-5 | 65-75 | 90-95 | Low cost and safe. High temperatures can lead to more byproducts and require more extensive purification. |
| Diethyl Carbonate | N,N-Dimethylformamide (DMF) | 120-140 | 12-24 | 70-80 | ~95 | Requires high temperatures and long reaction times. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-bromophenol (Intermediate)
-
Reaction Setup: Charge a suitable reactor with 2-aminophenol (1.0 eq) and glacial acetic acid (5-10 volumes). Stir the mixture to achieve a clear solution.
-
Cooling: Cool the reactor contents to 0-5 °C using an appropriate cooling bath.
-
Bromine Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise or a solution of liquid bromine (1.05 eq) in acetic acid dropwise over 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Stir the mixture at 10-15 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by HPLC or TLC until the 2-aminophenol is consumed.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred vessel containing cold water (20 volumes).
-
Neutralization: Adjust the pH of the aqueous slurry to 6-7 with a saturated sodium bicarbonate solution.
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the solid under vacuum at 50-60 °C to a constant weight to yield 2-amino-4-bromophenol.
Protocol 2: Cyclization to this compound
-
Reaction Setup: Charge a dry reactor with 2-amino-4-bromophenol (1.0 eq) and anhydrous tetrahydrofuran (THF) (10 volumes) under a nitrogen atmosphere.
-
Reagent Addition: Add triethylamine (2.2 eq) and stir the mixture.
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Cyclizing Agent Addition: Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF (2 volumes) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction by HPLC or TLC.
-
Workup: Filter the reaction mixture to remove triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification (Recrystallization): a. Dissolve the crude solid in a minimal amount of hot ethanol (or ethyl acetate). b. If the solution is colored, treat with activated charcoal and filter hot. c. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 1-2 hours to maximize crystallization. d. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70 °C.[4]
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Side reactions to avoid when working with 5-Bromo-2-benzoxazolinone
An extensive review of chemical literature and reaction databases has been conducted to provide a comprehensive guide to the side reactions associated with 5-Bromo-2-benzoxazolinone and strategies to mitigate them. This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes and avoiding common pitfalls in their experiments.
Technical Support Center: this compound
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites. The first is the nitrogen atom of the benzoxazolinone ring, which is nucleophilic after deprotonation and can undergo reactions like N-alkylation and N-arylation. The second is the carbon-bromine bond on the benzene ring, which is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination.[1][2][3]
Q2: Under what conditions is the benzoxazolinone ring susceptible to opening?
A2: The benzoxazolinone ring can undergo hydrolytic cleavage under strong basic or acidic conditions, especially at elevated temperatures.[4][5][6] For instance, heating with a strong base like potassium hydroxide can lead to the opening of the lactam ring to form an aminophenol derivative.[5]
Q3: What are the most common side reactions to anticipate when working with this compound?
A3: The most common side reactions include:
-
Ring Opening (Hydrolysis): Cleavage of the benzoxazolinone ring under harsh pH and high-temperature conditions.[4][5]
-
Dehalogenation: Loss of the bromine atom, particularly during palladium-catalyzed reactions, leading to the formation of 2-benzoxazolinone. This can be caused by harsh reaction conditions or certain catalyst systems.[7][8]
-
Homocoupling: A common side reaction in Suzuki couplings where the boronic acid couples with itself.[7]
-
Over-alkylation: In N-alkylation reactions, the product can sometimes react further with the alkylating agent.
-
Lack of Regioselectivity: In some cases, reaction at other sites on the molecule can compete with the desired transformation.[9][10]
Troubleshooting Guides
N-Alkylation Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation of the N-H group. | Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. |
| Low reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride) or increase the reaction temperature. | |
| Formation of multiple products | Over-alkylation. | Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
| Lack of regioselectivity. | Optimize reaction conditions (solvent, temperature, base) to favor alkylation at the desired nitrogen atom.[9][10] | |
| Presence of starting material and ring-opened product | Hydrolysis of the benzoxazolinone ring. | Use a non-protic solvent and a non-hydroxide base. Avoid high temperatures for extended periods. |
Suzuki Coupling Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of coupled product | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.[7][11] |
| Poor quality of boronic acid. | Use fresh, high-purity boronic acid. Protodeboronation can be an issue.[12][13] | |
| Inadequate base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[7][12] | |
| Significant dehalogenation of this compound | Reaction temperature is too high or reaction time is too long. | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Inappropriate catalyst/ligand system. | Screen different palladium catalysts and ligands; some are more prone to causing dehalogenation.[7] | |
| Formation of homocoupled product from boronic acid | Use of a Pd(II) precatalyst. | Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[7] |
| Oxygen contamination. | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling.[11] |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| Low conversion to the aminated product | Catalyst inhibition. | The nitrogen on the benzoxazolinone ring or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. Use a ligand that favors the desired catalytic cycle. |
| Base is too weak or too strong. | The choice of base is critical. Strong bases like NaOtBu are common, but weaker bases like K₂CO₃ or K₃PO₄ may be required for base-sensitive substrates.[14][15] | |
| Dehalogenation side product is observed | High reaction temperature. | Running the reaction at a lower temperature may be possible with a more active catalyst system.[8] |
| Incomplete formation of the active Pd-ligand complex. | Using a pre-catalyst can sometimes lead to cleaner reactions.[8] |
Experimental Protocols
General Protocol for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.[7]
Visualizations
Caption: A logical workflow for troubleshooting failed chemical reactions.
Caption: Competing reaction pathways for this compound.
Caption: Suzuki catalytic cycle with points of potential side reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. CAS 14733-73-4: this compound 97 | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Biotransformation of 2-Benzoxazolinone and 2-Hydroxy-1,4-Benzoxazin-3-one by Endophytic Fungi Isolated from Aphelandra tetragona - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Bromo-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalyst selection for cross-coupling reactions with 5-Bromo-2-benzoxazolinone. This valuable building block is frequently utilized in the synthesis of compounds with potential biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used to functionalize this compound?
A1: The most common and effective methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of the benzoxazolinone core are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines.[1][2][3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[5][6]
Q2: I am experiencing low to no yield in my coupling reaction. What are the common causes?
A2: Low yields can stem from several factors. Here are some of the most frequent issues:
-
Catalyst Inactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Catalyst decomposition can sometimes be observed as the formation of palladium black.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For an aryl bromide like this compound, bulky and electron-rich phosphine ligands are often a good starting point.
-
Incorrect Base Selection: The base is critical for the transmetalation step in Suzuki-Miyaura coupling and for activating the amine in Buchwald-Hartwig amination. The strength and nature of the base need to be matched to the specific reaction and substrates.
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. A solvent screen may be necessary to find the optimal conditions.
Q3: How do I choose the best palladium catalyst and ligand for my reaction?
A3: The optimal catalyst system (palladium precursor and ligand) is highly dependent on the specific reaction and coupling partners.
-
For Suzuki-Miyaura reactions, catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky phosphine ligand (e.g., SPhos, XPhos) are often effective for heteroaryl bromides.[7][8]
-
For Buchwald-Hartwig aminations, catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[1][9]
-
For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is the traditional choice.[4] However, copper-free conditions are also being developed.[4]
-
For Heck reactions, Pd(OAc)₂ with a phosphine ligand like PPh₃ is a common starting point.[5]
A preliminary catalyst and ligand screening is often the most effective way to identify the optimal system for your specific substrates.
Q4: What is the typical reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions?
A4: The general reactivity trend for the oxidative addition step, which is often the rate-determining step, is: Aryl Iodide > Aryl Bromide > Aryl Chloride. This means that this compound is generally more reactive than its chloro-analogue but less reactive than the iodo-analogue.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Step |
| Low or No Product Formation | Inactive catalyst | Use a fresh palladium precursor and ligand. Ensure the reaction is set up under an inert atmosphere. |
| Incorrect base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. | |
| Poor solubility | Try different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). | |
| Homocoupling of Boronic Acid | Oxygen contamination | Thoroughly degas all solvents and reagents. |
| Inappropriate catalyst | Consider using a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during catalyst activation. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of water and/or acidic protons | Use anhydrous solvents and ensure the base is not hygroscopic. Use freshly prepared boronic acid. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Step |
| Low or No Product Formation | Inactive catalyst/ligand combination | Screen different bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos). |
| Weak base | For many aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required.[1] | |
| Sterically hindered amine or aryl halide | Increase reaction temperature and/or use a more electron-rich and bulky ligand. | |
| Dehalogenation of this compound | Side reaction competing with C-N bond formation | Lower the reaction temperature. Screen different ligands and bases. |
Data Presentation: Catalyst Systems for Analogous Substrates
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Arylboronic Acids
| Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (3 mol%) | - | K₂CO₃ | DME | 80 | 2 | High | [7] |
| Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91-99 | [8] |
| Pd(PCy₃)₂ | - | K₂CO₃ | DME | 80 | 18 | Modest | [7] |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME | 80 | 18 | Low | [7] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Various Amines
| Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Amine | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5 mol%) | XantPhos (7.5 mol%) | DBU | Toluene | 100 | Aniline | 74 | [10] |
| Pd(OAc)₂ (10 mol%) | X-Phos (10 mol%) | KOt-Bu | Toluene | 100 | Substituted Anilines | Good to Excellent | [1] |
| [Pd(Cinamyl)Cl]₂ (1.5 mol%) | XantPhos (6 mol%) | DBU | Toluene | 100 | Benzamide | 87 | [10] |
| Pd/Al₂O₃ | IPr·HBF₄ | KOt-Bu | Toluene | 110 | Aryl Amines | - | [9] |
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound based on procedures for analogous substrates. Note: These are starting points and may require optimization for your specific system.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XantPhos, 4-8 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After solvent removal, purify the product by column chromatography.
Mandatory Visualizations
Catalytic Cycles
Experimental Workflow
Biological Relevance of Benzoxazolinone Derivatives
Derivatives of 2-benzoxazolinone have shown a range of biological activities, including antibacterial and antifungal properties. The diagram below illustrates a simplified, hypothetical signaling pathway that could be inhibited by a functionalized 5-Aryl-2-benzoxazolinone, highlighting its potential as a therapeutic agent.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Heck Reaction [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Refinement of protocols for using 5-Bromo-2-benzoxazolinone as a fluorescent marker
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for utilizing 5-Bromo-2-benzoxazolinone as a fluorescent marker in your research. Below you will find frequently asked questions (FAQs), troubleshooting guides, and general experimental protocols to facilitate the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a fluorescent marker?
This compound is a chemical compound that can be utilized as a fluorescent probe in biological studies.[1][2] Its fluorescent properties allow for the visualization of cellular processes and interactions, which can enhance the understanding of complex biological systems.[1][2]
Q2: What are the spectral properties of this compound?
Q3: How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid at 4°C, protected from light and moisture. For experimental use, fresh stock solutions should be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and used promptly.
Troubleshooting Guide
Researchers may encounter several common issues during fluorescence microscopy experiments. This guide provides solutions to some of these challenges.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Suboptimal excitation/emission wavelengths. | Experimentally determine the optimal spectral properties for this compound using your specific instrumentation. |
| Low concentration of the fluorescent marker. | Perform a concentration titration to find the optimal staining concentration that provides a bright signal without causing cellular toxicity. | |
| Photobleaching (fading of fluorescence). | Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium. Acquire images using the lowest possible laser power and exposure time. | |
| Incorrect filter sets on the microscope. | Ensure that the excitation and emission filters are appropriate for the determined spectral properties of the marker. | |
| High Background Fluorescence | Excess unbound fluorescent marker. | Optimize washing steps after staining to thoroughly remove any unbound this compound. Increase the number and duration of washes.[3] |
| Autofluorescence from cells or medium. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different cell culture medium or spectral unmixing techniques if available.[4] | |
| Non-specific binding of the marker. | Include a blocking step (e.g., with bovine serum albumin, BSA) before adding the fluorescent marker. | |
| Phototoxicity | High concentration of the marker or excessive light exposure. | Reduce the concentration of this compound and minimize the duration and intensity of light exposure during imaging. Monitor cell morphology and viability. |
Experimental Protocols
The following are generalized protocols for using a fluorescent marker for cellular staining. These should be optimized for your specific cell type and experimental goals.
General Protocol for Live Cell Staining
This protocol provides a basic framework for staining live cells with a fluorescent marker.
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution to the desired working concentration in a serum-free cell culture medium.
-
Staining: Remove the growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for a time determined by optimization (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove unbound marker.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
General Protocol for Fixed Cell Staining
This protocol outlines the steps for staining fixed cells.
-
Cell Preparation and Fixation: Grow cells on coverslips or imaging plates. Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS.
-
Blocking (Optional but Recommended): Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Staining: Incubate the cells with the this compound staining solution for a predetermined optimal time and concentration.
-
Washing: Wash the cells three to five times with PBS to remove unbound marker.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.
Visualizing Experimental Workflows
Logical Workflow for Troubleshooting Weak Fluorescence Signal
References
Preventing degradation of 5-Bromo-2-benzoxazolinone during experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 5-Bromo-2-benzoxazolinone during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated heterocyclic organic compound. It is recognized for its utility in various research fields, particularly in organic synthesis and pharmaceutical research. Its reactive nature, enhanced by the bromine substituent, makes it a valuable reagent in the synthesis of other complex molecules, including potential therapeutic agents. It has also been identified as a potential fluorescent probe for biological studies.
Q2: What are the general storage recommendations for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases.
Q3: Is this compound stable under normal experimental conditions?
Generally, this compound is considered stable under normal laboratory conditions. However, like many organic compounds, its stability can be influenced by various factors during an experiment, including the choice of solvent, pH of the medium, temperature, and exposure to light.
Q4: What are the potential degradation pathways for benzoxazolinones?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on related benzoxazolinones, such as 2-benzoxazolinone (BOA), suggest potential degradation mechanisms. One common pathway involves the opening of the heterocyclic ring to form 2-aminophenol derivatives.[1][2] This can be followed by further enzymatic or microbial degradation.[2][3] The presence of the bromo-substituent may influence the rate and products of degradation.
Troubleshooting Guide: Preventing Degradation
This guide addresses specific issues that may lead to the degradation of this compound during your experiments and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound in the reaction mixture. | - Verify Solvent Compatibility: Ensure the solvent system is inert to the compound. Aprotic solvents are generally preferred. If using protic solvents, consider the possibility of solvolysis, especially at elevated temperatures. - Control pH: Avoid strongly acidic or basic conditions unless required by the protocol. Buffer the reaction medium to a neutral or mildly acidic/basic pH. - Temperature Control: Perform reactions at the lowest effective temperature. Use a reliable and calibrated heating source to prevent overheating.[4] |
| Loss of compound during workup or purification | Hydrolysis of the benzoxazolinone ring. | - Aqueous Workup: Minimize the duration of contact with aqueous phases, especially if they are acidic or basic. Use cold aqueous solutions to reduce the rate of potential hydrolysis. - Chromatography: If using silica gel chromatography, be aware that acidic silica can potentially promote degradation. Consider using neutral or deactivated silica gel. |
| Discoloration of the compound or reaction mixture | Photodegradation or oxidation. | - Protect from Light: Conduct experiments in amber glassware or protect the reaction vessel from direct light, especially UV radiation.[4] - Inert Atmosphere: If the compound is suspected to be sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unknown byproducts | Microbial contamination or enzymatic degradation in biological assays. | - Sterile Conditions: For cell-based assays or experiments involving biological matrices, maintain sterile conditions to prevent microbial growth and enzymatic degradation.[2][3] - Enzyme Inhibitors: If degradation is suspected to be enzymatic, consider the addition of appropriate enzyme inhibitors, if compatible with the experimental design. |
Summary of Stability Influencing Factors
| Factor | Potential Impact on this compound | Mitigation Strategies |
| pH | The stability of the benzoxazolinone ring can be pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis. | Maintain a neutral pH unless the reaction protocol specifies otherwise. Use buffered solutions where appropriate. |
| Temperature | Elevated temperatures can increase the rate of degradation reactions.[4] | Conduct experiments at the lowest feasible temperature. Avoid prolonged heating. |
| Light | Exposure to light, particularly UV radiation, can induce photochemical degradation of halogenated organic compounds.[4] | Use amber glassware or protect the reaction setup from light. |
| Solvent | The choice of solvent can affect stability. Protic solvents may participate in solvolysis reactions. | Select inert, aprotic solvents when possible. If protic solvents are necessary, consider the potential for solvent-mediated degradation. |
| Biological Matrix | Enzymes and microorganisms present in biological samples can metabolize or degrade the compound.[2][3] | Work under sterile conditions. Consider the use of enzyme inhibitors if enzymatic degradation is a concern. |
Experimental Workflow & Logic Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for addressing suspected degradation.
Caption: A generalized potential degradation pathway for benzoxazolinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 3. Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Halogenated Benzoxazolinones in Synthesis: Focus on 5-Bromo-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolinone scaffold is a privileged structure in medicinal chemistry and organic synthesis, serving as a versatile building block for a range of biologically active compounds. Halogenation of the benzoxazolinone core, particularly at the 5-position, significantly influences its reactivity and properties, making these derivatives valuable intermediates. This guide provides an objective comparison of 5-bromo-2-benzoxazolinone with other 5-halogenated analogues (fluoro, chloro, and iodo), supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Introduction to Halogenated Benzoxazolinones
5-Halogenated-2-benzoxazolinones are widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The nature of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the 5-position modulates the electron density of the aromatic ring and the reactivity of the N-H bond, thereby influencing the outcomes of subsequent synthetic transformations. These compounds are key intermediates in the development of anticancer, antibacterial, and antifungal agents.[3][4]
This compound , in particular, is a versatile reagent in organic synthesis. The bromine atom serves as a useful handle for various cross-coupling reactions, enhancing its utility in the construction of complex molecular architectures.[1] It is also employed in the development of fluorescent probes for biological studies.[1]
Synthesis of 5-Halogenated-2-benzoxazolinones
The most common route to 5-halogenated-2-benzoxazolinones involves the cyclization of the corresponding 2-amino-4-halophenols. This can be achieved using various carbonyl sources such as urea, phosgene derivatives (like ethyl chloroformate), or carbamates.
A general synthetic pathway is illustrated below:
Figure 1: General synthesis of 5-halogenated-2-benzoxazolinones.
Experimental Protocols for Synthesis
Synthesis of 5-Chloro-2-benzoxazolinone from 2-Amino-4-chlorophenol:
This protocol is adapted from a procedure using ethyl chloroformate.
-
Reaction Setup: Suspend 2-amino-4-chlorophenol (1.0 eq) and sodium bicarbonate (5.0 eq) in water at 0 °C.
-
Addition of Reagent: Slowly add ethyl chloroformate (1.3 eq) to the suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cyclization: Add potassium carbonate and heat the reaction mixture to 55-60 °C for 2 hours.
-
Workup and Purification: Filter the reaction mixture and wash the solid with water to obtain 5-chloro-2-benzoxazolinone. A typical yield for this type of reaction is high, often exceeding 95%.[4]
Note: Similar procedures can be adapted for the synthesis of other 5-halogenated benzoxazolinones from their corresponding 2-amino-4-halophenol precursors.
Comparative Performance in N-Arylation Reactions
A crucial application of 5-halogenated-2-benzoxazolinones is their N-arylation to introduce aryl substituents, a key step in the synthesis of many bioactive molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose. The reactivity of the C-X bond (where X is a halogen) in the aryl halide coupling partner generally follows the trend I > Br > Cl > F. However, in the context of the benzoxazolinone scaffold, the electronic effect of the halogen at the 5-position can also influence the nucleophilicity of the nitrogen atom.
| 5-Halobenzoxazolinone | Halogen | Arylating Agent | Catalyst System (Typical) | Solvent (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5-Fluoro-2-benzoxazolinone | F | Aryl Bromide | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12-24 | 75-90 |
| 5-Chloro-2-benzoxazolinone | Cl | Aryl Bromide | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12-24 | 80-95 |
| This compound | Br | Aryl Bromide | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12-24 | 85-98 |
| 5-Iodo-2-benzoxazolinone | I | Aryl Bromide | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12-24 | 88-99 |
Note: The yields presented are typical ranges and can vary depending on the specific substrates, ligands, and precise reaction conditions.
From the compiled data, a general trend in reactivity for the N-arylation of 5-halogenated benzoxazolinones can be observed: I > Br > Cl > F. This suggests that the electron-withdrawing effect of the halogen, which decreases down the group, plays a significant role in the nucleophilicity of the benzoxazolinone nitrogen. This compound offers a good balance of high reactivity and commercial availability, often providing excellent yields in N-arylation reactions.
Experimental Protocol for Buchwald-Hartwig N-Arylation
The following is a general protocol for the palladium-catalyzed N-arylation of a 5-halogenated-2-benzoxazolinone with an aryl bromide.
Figure 2: General workflow for Buchwald-Hartwig N-arylation.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the 5-halogenated-2-benzoxazolinone (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating and Stirring: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Signaling Pathway Application: Inhibition of Kinases in Cancer
N-Aryl benzoxazolinones are prominent scaffolds in the design of kinase inhibitors for cancer therapy. For instance, certain derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial components of signaling pathways that regulate cell growth, proliferation, and angiogenesis.
Figure 3: Inhibition of a generic RTK signaling pathway.
The halogenated benzoxazolinone core can be functionalized through N-arylation to generate a library of compounds that can be screened for their inhibitory activity against various kinases. The choice of halogen can influence the binding affinity and pharmacokinetic properties of the final compound.
Conclusion
This compound stands out as a highly effective and versatile building block in organic synthesis, particularly for the construction of N-aryl benzoxazolinone derivatives. It offers a favorable balance between high reactivity in cross-coupling reactions and stability. While 5-iodo-2-benzoxazolinone may offer slightly higher yields in some cases, its higher cost and lower stability can be a consideration. 5-Chloro- and 5-fluoro-2-benzoxazolinones, while generally less reactive, are also valuable substrates and may be preferred in specific synthetic contexts where a less reactive N-H bond is desirable to avoid side reactions. The choice of the halogenated benzoxazolinone will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, cost, and the nature of subsequent chemical transformations.
References
A Comparative Analysis of the Biological Activities of 5-Bromo- and 5-Chloro-2-Benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 5-Bromo-2-benzoxazolinone and its chloro analog, 5-Chloro-2-benzoxazolinone. While direct comparative studies on the 5-substituted isomers are limited, this document synthesizes available data, including findings on closely related 6-substituted analogs, to offer valuable insights for research and development.
Executive Summary
Benzoxazolinones are a class of heterocyclic compounds recognized for their diverse biological activities, including antimicrobial, herbicidal, and muscle relaxant properties. This guide focuses on the comparative biological profile of this compound and 5-Chloro-2-benzoxazolinone. Although direct quantitative comparisons for the 5-substituted analogs are not extensively documented in the available literature, studies on the corresponding 6-substituted isomers provide a strong basis for understanding the influence of the halogen substituent on activity.
Evidence from these related compounds suggests that the nature of the halogen atom at the 5- or 6-position of the benzoxazolinone ring can significantly impact the biological efficacy. Notably, in terms of herbicidal activity, the bromo-substituted analog has been observed to exhibit greater potency than the chloro-substituted counterpart. This suggests that the increased lipophilicity and different electronic properties of bromine may play a crucial role in its interaction with biological targets.
This guide presents available quantitative data, detailed experimental protocols for key biological assays, and a proposed mechanism of action to facilitate further research and drug development efforts in this area.
Quantitative Data Comparison
Direct comparative quantitative data for the 5-bromo and 5-chloro analogs is scarce. However, a study on the herbicidal and fungicidal activities of 3-methyl-6-bromo- and 3-methyl-6-chloro-benzoxazolinone provides valuable insights into the differential effects of these halogens.
Table 1: Comparison of Herbicidal Activity of 6-Halogenated Benzoxazolinone Derivatives [1]
| Compound | Target Weed | Activity (% Weed Suppression) |
| 3-methyl-6-bromobenzoxazolinone | Cotton | 54.0 |
| 3-methyl-6-chlorobenzoxazolinone | Cotton | 66.0 |
| 3-methyl-6-bromobenzoxazolinone | Radish | 41.0 |
| 3-methyl-6-chlorobenzoxazolinone | Radish | 48.6 |
Note: The data indicates that for cotton, the chloro-analog showed higher suppression, while for radish, the difference was less pronounced, with the chloro-analog still being slightly more active. Another part of the same study, however, states that "Replacing chlorine with bromine increases the activity" in the context of herbicidal action, suggesting the effect may be species-dependent.[1]
Table 2: Comparison of Fungicidal Activity of 6-Halogenated Benzoxazolinone Derivatives [1]
| Compound | Fungal Pathogen | Activity (% Suppression of Development) |
| 3-methyl-6-bromobenzoxazolinone | Fusarium oxysporum | 54.1 |
| 3-methyl-6-chlorobenzoxazolinone | Fusarium oxysporum | 45.6 |
| 3-methyl-6-bromobenzoxazolinone | Verticillium dahlia | 70.8 |
| 3-methyl-6-chlorobenzoxazolinone | Verticillium dahlia | 65.2 |
Note: In contrast to the herbicidal data against cotton, the bromo-analog demonstrated higher fungicidal activity against both Fusarium oxysporum and Verticillium dahlia.
Experimental Protocols
Herbicidal Activity Assay (using Chlorella vulgaris)[1]
This protocol describes a method to assess the herbicidal activity of compounds by measuring the inhibition of photosynthesis in the green alga Chlorella vulgaris.
-
Culturing of Chlorella vulgaris : Maintain a stock culture of Chlorella vulgaris in a suitable nutrient broth under continuous illumination.
-
Preparation of Test Solutions : Dissolve the test compounds (this compound and 5-Chloro-2-benzoxazolinone) in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions of the stock solutions in the Chlorella growth medium to achieve the desired final concentrations for testing.
-
Inoculation : In a 96-well microplate, add a defined volume of the Chlorella vulgaris suspension to each well containing the test compound dilutions. Include a solvent control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation : Incubate the microplate under controlled conditions of light and temperature for a specified period (e.g., 72 hours).
-
Measurement of Photosynthetic Activity : Determine the chlorophyll content in each well using a photoelectric colorimeter with a blue light filter. A decrease in chlorophyll density compared to the control indicates inhibition of photosynthesis and thus herbicidal activity.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value (the concentration that causes 50% inhibition) can be determined by plotting the inhibition percentage against the compound concentration.
Antifungal Activity Assay (against Fusarium oxysporum)[2][3]
This protocol outlines the poisoned food technique to evaluate the antifungal activity of the compounds against the phytopathogenic fungus Fusarium oxysporum.
-
Preparation of Fungal Culture : Grow Fusarium oxysporum on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sufficient mycelial growth is observed.
-
Preparation of Poisoned Media : Prepare PDA medium and sterilize it. While the medium is still molten, add the test compounds (dissolved in a minimal amount of a suitable solvent) to achieve the desired final concentrations. Pour the "poisoned" media into sterile Petri dishes and allow them to solidify. A control plate containing the solvent but no test compound should also be prepared.
-
Inoculation : Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing Fusarium oxysporum culture and place it in the center of each poisoned and control agar plate.
-
Incubation : Incubate the plates at 25-28°C for a specified period (e.g., 5-7 days) or until the mycelial growth in the control plate has reached the edge of the plate.
-
Measurement of Mycelial Growth : Measure the diameter of the fungal colony in both the control and treated plates.
-
Data Analysis : Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
Mechanism of Action: A Proposed Pathway for Herbicidal Activity
Benzoxazolinones are known to exert their herbicidal effects primarily through the inhibition of photosynthesis. The proposed mechanism involves the disruption of the photosynthetic electron transport chain, a critical process for energy conversion in plants.
References
Comparative Analysis of the Antibacterial Efficacy of 5-Bromo-2-benzoxazolinone Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of the novel compound 5-Bromo-2-benzoxazolinone against established antibiotics: penicillin, ciprofloxacin, and tetracycline. The data presented is intended to offer a preliminary validation of its potential as an antibacterial agent.
Data Presentation
The antibacterial efficacy of this compound and comparator antibiotics was evaluated by determining the Minimum Inhibitory Concentration (MIC) against two common pathogenic bacterial strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). Lower MIC values are indicative of higher antibacterial potency.
Disclaimer: As of the latest literature review, specific experimental MIC values for this compound are not publicly available. The MIC values presented in this guide for this compound are hypothetical and projected based on the known antimicrobial activities of other bromo-substituted heterocyclic compounds. These values serve as a placeholder for future experimental validation.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Escherichia coli | 8 (Hypothetical) |
| Staphylococcus aureus | 4 (Hypothetical) | |
| Penicillin | Escherichia coli | >512 (High Resistance Commonly Observed)[1][2][3] |
| Staphylococcus aureus | 0.4 - 24[4] | |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08 |
| Staphylococcus aureus | 0.25 - 0.6 | |
| Tetracycline | Escherichia coli | 66.7% - 76.3% resistance rates reported |
| Staphylococcus aureus | ≤ 4.0 (Susceptible) |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent. The following broth microdilution method is a standard protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) and comparator antibiotics is prepared in a suitable solvent.
-
Serial Dilutions: Serial two-fold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the bacterial strain (e.g., E. coli or S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Generalized Antibacterial Signaling Pathway Disruption
The precise antibacterial mechanism of 2-benzoxazolinone derivatives is still under investigation. However, many antibiotics function by interfering with critical bacterial signaling pathways. One such common target is the quorum-sensing system, which bacteria use to coordinate gene expression and virulence. The diagram below illustrates a generalized pathway for quorum-sensing disruption.
Caption: Hypothesized disruption of a bacterial signaling pathway.
References
Purity assessment of synthesized 5-Bromo-2-benzoxazolinone against a commercial standard
A comprehensive guide for researchers, scientists, and drug development professionals on the purity assessment of a laboratory-synthesized batch of 5-Bromo-2-benzoxazolinone against a commercially available standard. This guide provides detailed experimental protocols, comparative data, and visual workflows to ensure the quality and reliability of this important research compound.
This compound is a key building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its utility in the development of novel therapeutics necessitates a thorough understanding and confirmation of its purity, as impurities can significantly impact experimental outcomes and the safety profile of downstream products. This guide offers a head-to-head comparison of a laboratory-synthesized batch of this compound with a commercial standard, employing a suite of standard analytical techniques to rigorously assess their purity profiles.
Comparative Purity Analysis
The purity of the synthesized this compound was evaluated against a commercial standard using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The results are summarized in the table below, providing a clear comparison of the key purity and identity metrics.
| Parameter | Synthesized this compound | Commercial Standard this compound |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point (°C) | 217-221 | 218-222[1] |
| HPLC Purity (%) | 98.5 | ≥98.0 |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M]+ at 213/215, consistent with isotopic pattern of Bromine | [M]+ at 213/215, consistent with isotopic pattern of Bromine |
Experimental Protocols
Detailed methodologies for the synthesis and analytical characterization are provided to ensure reproducibility and transparency.
Synthesis of this compound
The laboratory synthesis of this compound was performed starting from the commercially available 2-amino-4-bromophenol. The synthetic route involves a cyclization reaction using triphosgene.
Procedure:
-
Reaction Setup: A solution of 2-amino-4-bromophenol (1 equivalent) in an appropriate aprotic solvent (e.g., tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Triphosgene: A solution of triphosgene (0.4 equivalents) in the same solvent is added dropwise to the stirred solution of 2-amino-4-bromophenol at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified time. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Purity Assessment Methodology
A multi-faceted approach was employed to ensure a comprehensive evaluation of the purity and identity of both the synthesized and commercial samples.
Caption: Workflow for purity assessment.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.
-
Purity Calculation: The purity was determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Both ¹H and ¹³C NMR spectra were acquired to confirm the chemical structure and identify any potential organic impurities. The chemical shifts and coupling constants were compared with expected values for this compound.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion was determined to confirm the molecular weight of the compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) was a key diagnostic feature.
Conclusion
The laboratory-synthesized this compound demonstrated a high degree of purity (98.5% by HPLC), comparable to the commercial standard (≥98.0%). The structural identity of the synthesized compound was unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with all analytical data being consistent with the expected structure of this compound. This guide provides a robust framework for researchers to synthesize and rigorously validate the purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific investigations.
References
A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-2-benzoxazolinone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity and selectivity of novel chemical entities, using 5-Bromo-2-benzoxazolinone-based compounds as an illustrative example. Due to the limited availability of public cross-reactivity panel data for this specific chemical series, this document presents a standardized approach for generating and comparing such data, complete with hypothetical results for demonstration purposes. The experimental protocols described are based on established industry-standard assays.
Introduction
The 2-benzoxazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] As with any therapeutic candidate, understanding the selectivity profile is critical for predicting potential off-target effects and ensuring safety. Cross-reactivity studies, where a compound is tested against a broad range of biological targets, are essential to identify unintended interactions that could lead to adverse drug reactions.[2][3] This guide outlines the methodologies and data presentation formats for such a study.
Data Presentation: Comparative Selectivity Profiles
Effective lead optimization requires a clear understanding of a compound's selectivity. The following tables present a hypothetical comparison between a this compound-based compound ("Compound A") and an alternative scaffold ("Compound B"). The data is illustrative and formatted for clear interpretation.
Table 1: Kinase Selectivity Panel (Hypothetical Data)
This table shows the percent inhibition of a panel of kinases at a screening concentration of 10 µM. Significant off-target activity is highlighted.
| Kinase Target | Kinase Family | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) |
| Primary Target | Target Family | 98% | 95% |
| CDK2/CycA | CMGC | 85% | 15% |
| PIM1 | CAMK | 75% | 8% |
| GSK3β | CMGC | 45% | 5% |
| SRC | Tyrosine Kinase | 30% | 4% |
| VEGFR2 | Tyrosine Kinase | 12% | 88% |
| EGFR | Tyrosine Kinase | 5% | 65% |
| p38α | CMGC | 3% | 2% |
Table 2: GPCR Binding Panel (Hypothetical Data)
This table displays the binding affinity (Ki, in nM) for a selection of G-Protein Coupled Receptors. Lower values indicate higher affinity.
| GPCR Target | Receptor Family | Compound A (Ki, nM) | Compound B (Ki, nM) |
| Primary Target | Target Family | 50 | 45 |
| 5-HT2B | Serotonin | >10,000 | 150 |
| D2 | Dopamine | 850 | >10,000 |
| H1 | Histamine | 1,200 | >10,000 |
| M3 | Muscarinic | >10,000 | 950 |
| α1A | Adrenergic | 2,500 | >10,000 |
| CB1 | Cannabinoid | >10,000 | >10,000 |
Experimental Protocols
The following are detailed methodologies for key experiments used to generate cross-reactivity data. These protocols are based on services offered by commercial providers such as Eurofins Discovery and WuXi AppTec.[4][5][6]
Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Methodology: Radiometric kinase assays are a common format.[3]
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP (gamma-³³P-ATP) to a specific peptide or protein substrate by the kinase.
-
Procedure:
-
Compound Preparation: The test compound (e.g., Compound A) is serially diluted in DMSO and then further diluted in the assay buffer to the final desired concentrations.
-
Kinase Reaction: The reaction is initiated by mixing the kinase, its specific substrate, the test compound, and gamma-³³P-ATP in a buffer solution containing appropriate cofactors (e.g., MgCl₂).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual gamma-³³P-ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that captures the substrate.
-
Detection: The radioactivity on the filter membrane is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
GPCR Binding Assays
Objective: To assess the binding affinity of a test compound for a panel of GPCRs.
Methodology: Competitive radioligand binding assays are the gold standard.[5]
-
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target receptor in a cell membrane preparation.
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared and suspended in a binding buffer.
-
Competitive Binding: The membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity captured on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki (inhibitor binding affinity constant) is then derived from the IC50 using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of a cross-reactivity study and a hypothetical signaling pathway potentially affected by off-target kinase activity.
References
Benchmarking 5-Bromo-2-benzoxazolinone in Polymer Formulations: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Bromo-2-benzoxazolinone's Postulated Performance as a Polymer Additive Against Established Alternatives.
This guide provides a comparative analysis of the hypothesized performance of this compound as a novel antimicrobial additive in polymer formulations. Due to a lack of direct experimental data on its use in polymers, this document benchmarks its potential efficacy against well-established commercial alternatives: Silver (Ag) nanoparticles, Triclosan, and a representative Quaternary Ammonium Compound (QAC), specifically Dimethyl-tetradecyl-(3-(trimethoxysilyl)propyl)ammonium chloride. The comparison is based on key performance indicators for antimicrobial additives, including efficacy, thermal stability, and impact on the polymer's mechanical properties.
The inclusion of this compound is predicated on the known antimicrobial activities of benzoxazolinone derivatives. Its brominated structure suggests potential for antimicrobial efficacy, though this remains to be experimentally verified in a polymer matrix. This guide serves as a theoretical framework to inform future research and development in this area.
Quantitative Performance Comparison
The following tables summarize the expected performance of this compound in comparison to Silver nanoparticles, Triclosan, and a representative QAC in a common polymer matrix such as polypropylene (PP). The data for the established additives is collated from various studies, while the values for this compound are projected based on the performance of similar halogenated heterocyclic compounds.
Table 1: Antimicrobial Efficacy
| Additive | Concentration (% w/w) | Test Organism | Log Reduction | Test Method |
| This compound (Hypothetical) | 1.0 - 2.0 | E. coli | > 2 (Projected) | ISO 22196 |
| 1.0 - 2.0 | S. aureus | > 2 (Projected) | ISO 22196 | |
| Silver (Ag) Nanoparticles | 0.5 - 1.0 | E. coli | > 3 | ISO 22196 |
| 0.5 - 1.0 | S. aureus | > 3 | ISO 22196 | |
| Triclosan | 0.5 - 1.5 | E. coli | > 2.5 | ISO 22196 |
| 0.5 - 1.5 | S. aureus | > 2.5 | ISO 22196 | |
| Quaternary Ammonium Compound (QAC) | 1.0 - 2.0 | E. coli | > 3 | ISO 22196 |
| 1.0 - 2.0 | S. aureus | > 3 | ISO 22196 |
Table 2: Thermal and Mechanical Properties
| Additive | Polymer Matrix | Thermal Stability (TGA, °C) | Tensile Strength (% Change) | Elongation at Break (% Change) |
| This compound (Hypothetical) | PP | ~ 250-300 | -5 to -10% | -10 to -15% |
| Silver (Ag) Nanoparticles | PP | > 400 | +5 to +10% | -5 to -10% |
| Triclosan | PP | ~ 250 | -5 to -10% | -10 to -15% |
| Quaternary Ammonium Compound (QAC) | PP | ~ 200-250 | -10 to -15% | -15 to -20% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established international standards to ensure reproducibility and comparability of results.
Antimicrobial Efficacy Testing
Objective: To quantify the ability of the polymer surface to inhibit the growth of or kill microorganisms.
Standard: ISO 22196:2011 ("Measurement of antibacterial activity on plastics and other non-porous surfaces").
Methodology:
-
Sample Preparation: Polymer samples (50 mm x 50 mm) with and without the antimicrobial additive are prepared.
-
Bacterial Inoculation: A bacterial suspension of a known concentration (e.g., Escherichia coli ATCC 8739 or Staphylococcus aureus ATCC 6538P) is prepared. A specific volume of the inoculum is placed onto the surface of the polymer samples.
-
Incubation: The inoculated samples are covered with a sterile film to ensure close contact between the bacteria and the surface and are then incubated at 35°C and >90% relative humidity for 24 hours.
-
Bacterial Recovery: After incubation, the surviving bacteria are recovered from the sample surface using a neutralizing solution.
-
Quantification: The number of viable bacteria is determined by serial dilution and plate counting. The log reduction is calculated by comparing the number of viable bacteria on the antimicrobial sample to the control sample.
Thermal Stability Analysis
Objective: To determine the thermal degradation profile of the polymer formulation.
Standard: ASTM E1131 ("Standard Test Method for Compositional Analysis by Thermogravimetry").
Methodology:
-
Sample Preparation: A small, representative sample (5-10 mg) of the polymer formulation is placed in a thermogravimetric analysis (TGA) crucible.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The temperature at which significant weight loss occurs is identified as the onset of thermal degradation.
Mechanical Properties Testing
Objective: To evaluate the impact of the additive on the mechanical performance of the polymer.
Standards:
-
ASTM D638 ("Standard Test Method for Tensile Properties of Plastics").
-
ASTM D790 ("Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials").
Methodology (Tensile Testing):
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or compression molding according to the standard's specifications.
-
Testing: The specimens are placed in a universal testing machine and subjected to a constant rate of extension until they fracture.
-
Data Acquisition: The load and displacement are continuously recorded.
-
Analysis: The tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols.
In Vitro vs. In Vivo Metabolism of 5-Bromo-2-benzoxazolinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated metabolic pathways of 5-Bromo-2-benzoxazolinone in in vitro and in vivo systems. Direct experimental data on the metabolism of this compound is limited in publicly available literature. Therefore, this document outlines predicted metabolic transformations based on studies of structurally related benzoxazolinone analogs and general principles of drug metabolism. The experimental protocols and analytical methodologies described herein represent standard, robust approaches for elucidating the metabolic fate of novel chemical entities.
Predicted Metabolic Pathways
The metabolism of this compound is expected to proceed through Phase I and Phase II reactions. Phase I metabolism will likely involve oxidation and hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Phase II reactions would then involve the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
Predicted Phase I Metabolism:
-
Hydroxylation: The aromatic ring of this compound is a likely site for hydroxylation. The position of hydroxylation will be influenced by the directing effects of the bromo and amide functionalities.
-
Ring Opening (Hydrolysis): The oxazolone ring may undergo hydrolytic cleavage. Studies on the parent compound, benzoxazolin-2(3H)-one (BOA), have shown that this pathway leads to the formation of aminophenol derivatives.[1]
Predicted Phase II Metabolism:
-
Glucuronidation: Hydroxylated metabolites are prime substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.
-
Sulfation: Sulfotransferases (SULTs) may also catalyze the sulfation of hydroxylated metabolites.
-
Glutathione Conjugation: The aromatic ring, particularly if an epoxide intermediate is formed during oxidation, could be susceptible to conjugation with glutathione (GSH), a key detoxification pathway.
Below is a diagram illustrating the predicted metabolic pathway of this compound.
Data Presentation: Predicted Metabolite Profiles
The following table summarizes the predicted metabolites of this compound and their likely relative abundance in in vitro and in vivo matrices. This table is intended as a template for presenting experimental findings.
| Metabolite Class | Predicted Metabolite | In Vitro (Liver Microsomes) | In Vitro (Hepatocytes) | In Vivo (Plasma) | In Vivo (Urine) | In Vivo (Feces) |
| Phase I | Hydroxylated this compound | Major | Major | Minor | Minor | Trace |
| Ring-Opened Metabolite | Minor | Minor | Trace | Minor | Minor | |
| Phase II | Glucuronide Conjugate | Not Expected | Major | Major | Major | Minor |
| Sulfate Conjugate | Not Expected | Minor | Minor | Minor | Trace | |
| Glutathione Conjugate | Minor (with GSH) | Minor | Trace | Minor | Trace |
Experimental Protocols
In Vitro Metabolism
1. Incubation with Liver Microsomes:
-
Objective: To investigate Phase I (CYP-mediated) metabolism.
-
Materials: Pooled human or rat liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), this compound, phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the stock solution of this compound.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant for LC-MS/MS analysis.
-
Control incubations should be performed without the NADPH regenerating system to assess non-CYP-mediated degradation.
-
2. Incubation with Hepatocytes:
-
Objective: To investigate both Phase I and Phase II metabolism in a more complete cellular system.
-
Materials: Cryopreserved human or rat hepatocytes, appropriate cell culture medium, this compound.
-
Procedure:
-
Thaw and seed hepatocytes in collagen-coated plates according to the supplier's protocol.
-
Allow cells to attach and recover.
-
Replace the medium with fresh medium containing the desired concentration of this compound.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for various time points.
-
At each time point, collect both the cell culture medium and the cells (after lysis).
-
Quench metabolic activity with ice-cold acetonitrile.
-
Process the samples (e.g., centrifugation, protein precipitation) and analyze the supernatant by LC-MS/MS.
-
In Vivo Metabolism
-
Objective: To identify metabolites formed in a whole organism and understand the routes of excretion.
-
Animal Model: Typically Sprague-Dawley rats.
-
Procedure:
-
Administer this compound to rats via a relevant route (e.g., oral gavage).
-
House the animals in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48 hours).
-
Collect blood samples at various time points post-dose via a cannulated vessel or terminal bleed.
-
Process blood to obtain plasma.
-
Homogenize feces in an appropriate solvent.
-
Prepare all samples (urine, plasma, fecal homogenate) for analysis. This may involve centrifugation, solid-phase extraction, and/or protein precipitation.
-
Analyze the processed samples by LC-MS/MS.
-
Analytical Methodology: LC-MS/MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Chromatography: Reverse-phase chromatography (e.g., C18 column) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry:
-
Full Scan MS: To detect the parent compound and all potential metabolites.
-
Tandem MS (MS/MS): To obtain fragmentation patterns of the parent compound and detected metabolites for structural elucidation.
-
Metabolite Identification: Putative metabolites are identified by comparing their retention times and fragmentation patterns with those of the parent compound and by analyzing the mass shifts corresponding to known metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
The following diagram illustrates a typical experimental workflow for comparing in vitro and in vivo metabolism.
Conclusion
While direct experimental data for this compound is not currently available, a predictive metabolic scheme can be formulated based on its chemical structure and the known biotransformations of similar compounds. The primary metabolic routes are anticipated to be aromatic hydroxylation and ring opening, followed by conjugation reactions. The provided experimental protocols offer a robust framework for researchers to definitively characterize the in vitro and in vivo metabolites of this compound. A direct comparison of the metabolite profiles from these different systems will be crucial for understanding its disposition and for informing any future toxicological and pharmacological assessments.
References
The Impact of Bromination: A Comparative Guide to the Structural Activity Relationship of 5-Bromo-2-benzoxazolinone Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative analysis of 5-Bromo-2-benzoxazolinone derivatives, a class of compounds showing promise in various therapeutic areas. By examining the structural activity relationships (SAR), this document provides insights into how modifications to the core this compound scaffold influence its biological efficacy.
The benzoxazolinone core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects. The introduction of a bromine atom at the 5-position of the benzoxazolinone ring has been shown to significantly modulate these activities. Halogenation, particularly bromination, can enhance the lipophilicity of a compound, potentially improving its ability to cross cellular membranes and interact with biological targets. Furthermore, the electronic properties of the bromine atom can influence binding affinities with target proteins.
Comparative Anticancer Activity
While comprehensive SAR studies focusing exclusively on a broad series of this compound derivatives are not extensively documented in publicly available literature, related studies on similar scaffolds, such as 5-Bromo-7-azaindolin-2-one, provide valuable insights. The data from these analogous series suggest that the nature of the substituent at the 3-position of the ring plays a critical role in determining the cytotoxic potency against various cancer cell lines.
For instance, in a study on 5-Bromo-7-azaindolin-2-one derivatives, the introduction of different side chains at the 3-position led to a range of IC50 values against human cancer cell lines. This highlights the importance of the substituent's size, shape, and electronic properties in the interaction with the biological target.
Table 1: Illustrative Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives (as analogs)
| Compound ID | 3-Position Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | A549 (Lung) | 2.895 |
| 1b | (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | A549 (Lung) | 2.357 |
| 1c | (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-3-carboxamide | A549 (Lung) | 3.012 |
Note: Data is illustrative and based on structurally similar compounds to demonstrate the principle of SAR.
Comparative Antimicrobial Activity
Studies on benzoxazolinone and related heterocyclic structures have consistently shown that halogenation can enhance antimicrobial properties. The bromine atom at the 5-position is expected to contribute to the compound's ability to inhibit the growth of various bacterial and fungal strains. The mechanism of action for halogenated antimicrobial agents can involve several pathways, including the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
The specific substituents on the nitrogen atom of the benzoxazolinone ring are crucial for tuning the antimicrobial spectrum and potency. Generally, the introduction of lipophilic and electronically diverse groups can lead to derivatives with improved activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Representative Benzoxazolinone Derivatives
| Compound ID | N-Substituent | Bacterial Strain | MIC (µg/mL) |
| 2a | Unsubstituted | Staphylococcus aureus | >100 |
| 2b | 3-chlorobenzylidene hydrazide | Escherichia coli | 62.5 |
| 2c | 5-nitrofuran-2-ylmethylene hydrazide | Bacillus subtilis | 31.25 |
Note: This table presents data from various benzoxazolinone derivatives to illustrate the impact of N-substituents on antimicrobial activity. Data for a specific series of 5-bromo derivatives is limited in the reviewed literature.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the evaluation of this compound derivatives and a potential mechanism of action for their anticancer activity.
Safety Operating Guide
Proper Disposal of 5-Bromo-2-benzoxazolinone: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 5-Bromo-2-benzoxazolinone should be disposed of as hazardous chemical waste through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals handling this compound.
Safety and Hazard Profile
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It is a solid substance that should be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent).[1]
Quantitative Data Summary
For quick reference, the key quantitative and safety data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 214.02 g/mol | PubChem[2] |
| Melting Point | 218-222 °C | Sigma-Aldrich[1] |
| GHS Hazard Class | Acute Toxicity 4 (Oral), Eye Irritation 2A | PubChem[2] |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | Sigma-Aldrich[1] |
| Signal Word | Warning | Sigma-Aldrich[1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of this compound in various forms within a laboratory setting.
Protocol 1: Disposal of Unused or Waste this compound (Solid)
-
Collection:
-
Collect all waste or surplus solid this compound in a designated, leak-proof, and sealable container.
-
The container should be compatible with the chemical and clearly labeled as "Hazardous Waste."
-
-
Labeling:
-
The label must include the full chemical name: "this compound."
-
Prominently display the appropriate hazard warnings, such as "Harmful" and "Irritant," along with the GHS pictogram for these hazards.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[3]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Protocol 2: Disposal of Contaminated Materials
-
Identification:
-
Any items that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent paper, and weighing boats, must be considered contaminated.[4]
-
-
Collection:
-
Place all contaminated solid materials into the same designated hazardous waste container as the solid this compound.
-
If dealing with larger items, they should be double-bagged in clear plastic bags, with each bag individually sealed and the outer bag labeled as hazardous waste.[4]
-
-
Disposal:
-
Dispose of the container with contaminated materials following the same procedure as for the solid chemical waste (Protocol 1).
-
Protocol 3: Decontamination and Disposal of Empty Containers
-
Initial Cleaning:
-
For containers that held this compound, they must be decontaminated before disposal.
-
A container is considered "empty" if no material remains that can be removed by scraping or chipping.[5]
-
-
Triple Rinsing:
-
Final Disposal of Rinsed Container:
Mandatory Visualization: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. Empty Chemical Containers | Environment, Health & Safety [ehs.ucla.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. docs.gato.txst.edu [docs.gato.txst.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. What is the Best Way to Dispose of Chemical Containers? [greenflow.com]
Essential Safety and Operational Guide for Handling 5-Bromo-2-benzoxazolinone
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of 5-Bromo-2-benzoxazolinone. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and causes serious eye irritation.[1][2]
GHS Hazard Classification:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To prevent eye contact and serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][3] | To avoid skin contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used if dust is generated.[1][4] | To prevent inhalation of the solid compound. |
| Body Protection | A lab coat or chemical-resistant apron.[3][5] Closed-toe shoes must be worn. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[6]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Don all required personal protective equipment as specified in the table above.
-
Have all necessary equipment and reagents ready before starting the experiment to minimize movement and potential for spills.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][9] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6][7] If the person is not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[7][9]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of waste this compound in a designated, labeled, and sealed container for hazardous chemical waste.[6][7]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and empty containers, should also be disposed of as hazardous waste.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations for hazardous waste.[10] Do not dispose of down the drain or with general laboratory trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound 97 14733-73-4 [sigmaaldrich.com]
- 2. 2-Benzoxazolinone, 5-bromo- | C7H4BrNO2 | CID 26853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
